PT-S58
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H22N2O5S2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H22N2O5S2/c1-17(2,3)18-11-6-7-12(13(10-11)23-4)19-26(21,22)14-8-9-25-15(14)16(20)24-5/h6-10,18-19H,1-5H3 |
InChI 键 |
JSUWAIOZKBYWCJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PT-S58 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PT-S58 is a potent and selective, pure competitive antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). Emerging preclinical evidence has highlighted its potential as a therapeutic agent in oncology by targeting the pro-tumorigenic activities associated with PPARβ/δ signaling. This technical guide delineates the mechanism of action of this compound in cancer cells, providing a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Introduction to PPARβ/δ and its Role in Cancer
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ. Upon activation by their respective ligands, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
PPARβ/δ is ubiquitously expressed and plays a crucial role in various physiological processes, including lipid metabolism, inflammation, and cellular proliferation and differentiation. In the context of cancer, elevated expression of PPARβ/δ has been observed in several malignancies, including breast, colorectal, and lung cancer. The activation of PPARβ/δ has been linked to pro-tumorigenic processes such as increased cell proliferation, survival, and angiogenesis. One key mechanism involves the Fatty Acid Binding Protein 5 (FABP5), which can shuttle ligands to PPARβ/δ, thereby enhancing its transcriptional activity and promoting oncogenesis.
This compound: A Pure Competitive Antagonist of PPARβ/δ
This compound is a cell-permeable diarylcarbonamide that acts as a high-affinity, pure competitive antagonist of PPARβ/δ.[1][2] Unlike inverse agonists, which actively suppress the basal activity of the receptor, this compound functions by directly competing with endogenous and synthetic agonists for the ligand-binding site of PPARβ/δ. This binding prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcription of PPARβ/δ target genes.[3][4] Furthermore, this compound can also prevent the recruitment of corepressors that is triggered by inverse agonists, solidifying its classification as a pure antagonist.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PPARβ/δ binding) | 98 nM | In vitro competitive binding assay | [1][5] |
| Effect on Protein Expression | Dose-dependent suppression of basal and hormone-induced Connexin 43, Estrogen Receptor α, and Progesterone Receptor | Human Endometrial Stromal Cells | [6] |
Mechanism of Action in Cancer Cells
The anti-cancer effects of this compound are primarily mediated through its potent and selective inhibition of the PPARβ/δ signaling pathway.
Inhibition of Transcriptional Activity
This compound directly binds to the ligand-binding pocket of PPARβ/δ, preventing the recruitment of essential coactivators for gene transcription. This leads to a downstream reduction in the expression of PPARβ/δ target genes that are involved in cell proliferation and survival.
Modulation of the FABP5/PPARβ/δ Pro-Oncogenic Pathway
Fatty Acid Binding Protein 5 (FABP5) is a key intracellular lipid-binding protein that facilitates the transport of ligands to PPARβ/δ, thereby amplifying its pro-carcinogenic signals. This compound has been shown to effectively counteract the pro-proliferative effects mediated by the FABP5/PPARβ/δ axis. By blocking the receptor, this compound prevents the downstream signaling cascade even in the presence of FABP5-mediated ligand delivery.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PPARβ/δ Competitive Binding Assay (TR-FRET)
This assay is used to determine the binding affinity (IC50) of this compound to the PPARβ/δ ligand-binding domain.
Materials:
-
Terbium-labeled PPARβ/δ Ligand Binding Domain (LBD)
-
Fluorescent PPAR ligand (e.g., Fluormone Pan-PPAR Green)
-
This compound compound
-
Assay buffer
-
Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound.
-
In a suitable microplate, add the Terbium-labeled PPARβ/δ LBD and the fluorescent PPAR ligand to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature, protected from light, for the recommended time to allow binding to reach equilibrium.
-
Measure the FRET signal using a microplate reader with excitation at an appropriate wavelength for terbium (e.g., 340 nm) and emission at wavelengths for both terbium (e.g., 495 nm) and the fluorescent ligand (e.g., 520 nm).
-
The displacement of the fluorescent ligand by this compound results in a decrease in the FRET signal.
-
Calculate the ratio of the fluorescence intensities at 520 nm and 495 nm.
-
Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, UACC903)
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Luciferase Reporter Gene Assay
This assay is used to quantify the antagonist activity of this compound on PPARβ/δ-mediated gene transcription.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for human PPARβ/δ
-
Expression vector for RXRα
-
Reporter plasmid containing a PPRE sequence upstream of a luciferase gene
-
Transfection reagent
-
PPARβ/δ agonist (e.g., GW501516)
-
This compound compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the PPARβ/δ, RXRα, and PPRE-luciferase reporter plasmids.
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with a fixed concentration of a PPARβ/δ agonist in the presence of increasing concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
The inhibitory effect of this compound is determined by the reduction in luciferase activity compared to the cells treated with the agonist alone.
Conclusion
This compound is a highly specific and pure competitive antagonist of PPARβ/δ. Its mechanism of action in cancer cells involves the direct inhibition of PPARβ/δ transcriptional activity, thereby blocking the pro-proliferative and pro-survival signals mediated by this nuclear receptor. By targeting the FABP5/PPARβ/δ axis, this compound holds promise as a therapeutic agent for cancers where this pathway is dysregulated. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PPARβ/δ antagonists in the context of cancer drug development. Further research, particularly in vivo studies and the determination of its efficacy across a broader range of cancer cell lines, is warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human Endometrial Stromal Cell Differentiation is Stimulated by PPARβ/δ Activation: New Targets for Infertility? - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of PT-S58: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the molecular target and mechanism of action of the inhibitor PT-S58. This compound has been identified as a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). This guide will detail the binding characteristics of this compound, the experimental methodologies used for its characterization, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and key molecular interactions and experimental workflows are visualized using diagrams.
Introduction to this compound and its Molecular Target
This compound is a synthetic, cell-permeable, diaryl sulfonamide compound that has been characterized as a pure, competitive antagonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)[1][2][3]. PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid metabolism, inflammation, and cell proliferation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. This compound exhibits high subtype specificity for PPARβ/δ.
Unlike inverse agonists which actively increase the recruitment of co-repressors to the receptor, this compound acts as a pure antagonist. This means it competitively binds to the ligand-binding domain of PPARβ/δ, effectively blocking the binding of endogenous or synthetic agonists without promoting the recruitment of co-regulators on its own. This mode of action allows this compound to inhibit both agonist-induced transcriptional activation and inverse agonist-induced co-repressor recruitment[2].
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against PPARβ/δ has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) has been determined, indicating the concentration of this compound required to inhibit 50% of the PPARβ/δ activity in the presence of an agonist.
| Parameter | Value | Target | Reference |
| IC50 | 98 nM | PPARβ/δ | [1] |
Further quantitative data such as binding affinity (Kd) and inhibition constant (Ki) have not been prominently reported in the reviewed literature.
Experimental Protocols
The characterization of this compound as a PPARβ/δ antagonist has been primarily achieved through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays. These assays are fundamental in studying ligand binding and the subsequent recruitment of co-regulator proteins to the nuclear receptor.
Competitive Ligand Binding Assay (TR-FRET)
This assay is employed to determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled ligand from the PPARβ/δ ligand-binding domain (LBD).
Objective: To quantify the binding affinity of this compound to the PPARβ/δ LBD.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPARβ/δ LBD and a fluorescently labeled PPAR ligand (Fluormone Pan-PPAR Green). When the fluorescent ligand is bound to the LBD, excitation of the terbium donor results in fluorescence resonance energy transfer to the acceptor fluorophore on the ligand, producing a FRET signal. A competing ligand, such as this compound, will displace the fluorescent ligand, leading to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
Recombinant GST-tagged PPARβ/δ LBD
-
Fluormone Pan-PPAR Green (fluorescent ligand)
-
Tb-chelate-labeled anti-GST antibody
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
-
Procedure:
-
Add a constant concentration of GST-PPARβ/δ LBD, Fluormone Pan-PPAR Green, and Tb-anti-GST antibody to the wells of a microplate.
-
Add varying concentrations of this compound to the wells. Include controls with no inhibitor (maximum FRET) and a known potent PPARβ/δ ligand (minimum FRET).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
The data is expressed as the ratio of the fluorescence intensity at the acceptor wavelength to that at the donor wavelength.
-
The IC50 value is calculated by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Co-regulator Recruitment Assay (TR-FRET)
This assay assesses the ability of a ligand to either promote the recruitment of a co-activator or a co-repressor to the PPARβ/δ LBD. For an antagonist like this compound, this assay demonstrates its ability to block agonist-induced co-activator recruitment and inverse agonist-induced co-repressor recruitment.
Objective: To determine the effect of this compound on the interaction between PPARβ/δ and co-regulator peptides.
Principle: Similar to the ligand binding assay, this assay uses a GST-tagged PPARβ/δ LBD and a Tb-labeled anti-GST antibody. However, instead of a fluorescent ligand, a biotinylated peptide corresponding to the receptor-interacting domain of a co-activator (e.g., C33) or a co-repressor (e.g., SMRT-ID2) is used, along with a streptavidin-conjugated acceptor fluorophore (e.g., d2). Recruitment of the biotinylated peptide to the LBD brings the donor and acceptor fluorophores into proximity, generating a FRET signal.
Methodology:
-
Reagents:
-
Recombinant GST-tagged PPARβ/δ LBD
-
Tb-chelate-labeled anti-GST antibody
-
Biotinylated co-activator or co-repressor peptide
-
Streptavidin-d2 (acceptor)
-
Agonist (e.g., L165,041) or inverse agonist (e.g., ST247)
-
This compound
-
Assay buffer
-
-
Procedure (for testing antagonism of agonist-induced co-activator recruitment):
-
Add a constant concentration of GST-PPARβ/δ LBD, Tb-anti-GST antibody, biotinylated co-activator peptide, and streptavidin-d2 to the microplate wells.
-
Add a constant, activating concentration of a PPARβ/δ agonist.
-
Add varying concentrations of this compound.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal. A decrease in the FRET signal with increasing concentrations of this compound indicates inhibition of co-activator recruitment.
-
-
Procedure (for testing antagonism of inverse agonist-induced co-repressor recruitment):
-
Follow a similar procedure as above, but use a biotinylated co-repressor peptide and a PPARβ/δ inverse agonist. An increase in FRET upon addition of the inverse agonist is expected, which is then blocked by this compound.
-
Signaling Pathway of PPARβ/δ and Modulation by this compound
PPARβ/δ exerts its biological effects by forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The transcriptional activity of the PPARβ/δ:RXR heterodimer is modulated by the binding of ligands and the subsequent recruitment of co-activator or co-repressor complexes.
Agonist-Mediated Activation: In the presence of an agonist, the PPARβ/δ LBD undergoes a conformational change that promotes the dissociation of co-repressor complexes and the recruitment of co-activator proteins. These co-activators, which often possess histone acetyltransferase (HAT) activity, lead to chromatin remodeling and transcriptional activation of target genes.
Inverse Agonist-Mediated Repression: Inverse agonists stabilize a conformation of the PPARβ/δ LBD that enhances the recruitment of co-repressor complexes (e.g., SMRT/NCoR-HDAC3). This leads to the repression of basal transcriptional activity.
Antagonism by this compound: As a pure antagonist, this compound binds to the PPARβ/δ LBD and prevents the conformational changes induced by both agonists and inverse agonists. Consequently, it inhibits the agonist-induced recruitment of co-activators and the inverse agonist-enhanced recruitment of co-repressors, thereby blocking the downstream signaling cascade that leads to the regulation of target gene expression. Key target genes of PPARβ/δ include Angiopoietin-like 4 (ANGPTL4) and Chemokine (C-C motif) ligand 2 (CCL2), which are involved in lipid metabolism and inflammation, respectively[2].
Caption: PPARβ/δ signaling pathway and its modulation by ligands.
Conclusion
This compound is a well-characterized, potent, and specific pure antagonist of PPARβ/δ. Its mechanism of action involves the competitive inhibition of ligand binding to the PPARβ/δ LBD, thereby preventing the receptor from adopting conformations that lead to the recruitment of either co-activator or co-repressor complexes. This makes this compound a valuable tool for elucidating the physiological and pathological roles of PPARβ/δ signaling and a potential lead compound for the development of therapeutics targeting pathways regulated by this nuclear receptor. The experimental protocols detailed herein, particularly TR-FRET based assays, are robust methods for the identification and characterization of novel PPARβ/δ modulators.
References
- 1. PPARβ/δ Antagonist, this compound The PPARβ/δ Antagonist, this compound controls the biological activity of PPARβ/δ. [sigmaaldrich.com]
- 2. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PT-S58: A Potent and Selective PPARβ/δ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PT-S58 is a synthetic, small-molecule antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Identified by its CAS number 1356497-92-1, this compound serves as a critical tool for researchers investigating the physiological and pathological roles of PPARβ/δ. As a derivative of GSK0660, this compound exhibits high affinity and potent, full antagonism of PPARβ/δ activity, making it a valuable probe for studying metabolic diseases, inflammation, and cancer where PPARβ/δ signaling is implicated. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound, with the IUPAC name methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, is a structurally complex molecule featuring a thiophene carboxylate core linked to a substituted phenyl sulfonamide.
Chemical Structure:

Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1356497-92-1 |
| Molecular Formula | C₁₇H₂₂N₂O₅S₂ |
| Molecular Weight | 398.50 g/mol |
| IUPAC Name | methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate |
| SMILES | CC(C)(C)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Antagonism of the PPARβ/δ Signaling Pathway
This compound functions as a full antagonist of PPARβ/δ, a ligand-activated transcription factor that plays a crucial role in regulating gene expression. In its active state, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This signaling cascade is integral to various biological processes, including lipid metabolism, inflammation, and cell proliferation.
This compound exerts its antagonistic effect by binding to the ligand-binding domain of PPARβ/δ, thereby preventing the recruitment of coactivator proteins necessary for transcriptional activation. This inhibition effectively blocks the downstream signaling cascade.
Below is a diagram illustrating the PPARβ/δ signaling pathway and the inhibitory action of this compound.
Caption: PPARβ/δ signaling pathway and the antagonistic action of this compound.
Biological Activity
This compound is a potent and selective antagonist of PPARβ/δ with a reported IC₅₀ value of 98 nM. Its primary biological effect is the inhibition of agonist-induced transcriptional activity of PPARβ/δ in vitro. This makes it a crucial tool for elucidating the specific roles of PPARβ/δ in various cellular processes.
Table 2: Biological Activity of this compound
| Parameter | Value | Assay Type |
| IC₅₀ | 98 nM | PPARβ/δ antagonist assay |
Experimental Protocols
The following provides a generalized yet detailed protocol for a cell-based reporter gene assay to determine the antagonist activity of this compound on PPARβ/δ. This protocol is based on standard methodologies used in the field.
Objective: To quantify the ability of this compound to inhibit the transcriptional activity of PPARβ/δ induced by a known agonist.
Materials:
-
Mammalian cell line stably co-transfected with a PPARβ/δ expression vector and a reporter vector containing a luciferase gene under the control of a PPRE-driven promoter.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Known PPARβ/δ agonist (e.g., GW501516) for stimulation.
-
This compound (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Prepare a solution of the PPARβ/δ agonist at a concentration that induces ~80% of its maximal response (EC₈₀).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 50 µL of medium containing the various concentrations of this compound to the respective wells.
-
Add 50 µL of medium containing the EC₈₀ concentration of the agonist to all wells except the negative control wells.
-
For control wells:
-
Negative control: Add 100 µL of medium with DMSO.
-
Positive control: Add 50 µL of medium with DMSO and 50 µL of medium with the agonist.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by setting the luminescence of the positive control (agonist only) to 100% and the negative control (vehicle) to 0%.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for the PPARβ/δ antagonist assay.
Synthesis
The synthesis of this compound involves a multi-step process starting from commercially available precursors. A plausible synthetic route involves the coupling of a substituted aminophenol with a thiophenesulfonyl chloride, followed by esterification. The key steps would include:
-
Sulfonamide Formation: Reaction of 2-methoxy-4-(tert-butylamino)aniline with 3-(chlorosulfonyl)thiophene-2-carboxylic acid or a derivative.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
A more detailed synthetic scheme would require access to proprietary information or further academic publications on its synthesis.
Toxicological and In Vivo Data
As of the current literature, detailed public information regarding the in vivo pharmacokinetics, toxicology, and efficacy of this compound in animal models is limited. Such data is often proprietary to the developing institution or company. Researchers planning in vivo studies are advised to conduct preliminary dose-ranging and toxicity assessments.
Conclusion
This compound is a potent and selective PPARβ/δ antagonist that serves as an indispensable research tool. Its well-defined chemical structure and mechanism of action allow for the precise interrogation of the PPARβ/δ signaling pathway in a multitude of biological contexts. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PPARβ/δ biology and its potential as a therapeutic target.
In Vitro Assay for the Characterization of PT-S58: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of PT-S58
It is a common point of confusion that this compound is a protein kinase; however, scientific literature identifies this compound not as a kinase, but as a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of cellular differentiation, metabolism, and inflammation.[1][2][3][4] this compound is utilized as a chemical probe to investigate the biological functions of PPARβ/δ by inhibiting its activity. This guide, therefore, will not detail a kinase assay, but will instead provide a comprehensive overview of the PPARβ/δ signaling pathway and a detailed protocol for a relevant in vitro assay to characterize the antagonistic properties of this compound.
The PPARβ/δ Signaling Pathway and its Crosstalk with Kinase Cascades
PPARβ/δ, upon activation by a ligand (agonist), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription.[2][5] The transcriptional activity of PPARs can also be modulated by various kinases, including ERK1/2, p38-MAPK, PKA, PKC, and AMPK, highlighting a significant crosstalk between nuclear receptor signaling and kinase cascades.[3] For instance, PPARβ/δ activation has been shown to influence the phosphorylation status and activity of key signaling kinases, thereby impacting cellular processes such as lipid metabolism and inflammation.
Figure 1. Simplified PPARβ/δ signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The inhibitory potency of this compound on its target, PPARβ/δ, is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the receptor's activity in a given assay.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PPARβ/δ | Competitive Binding | 98 | (Naruhn et al., 2011) |
In Vitro Assay for this compound: A Detailed Protocol
To determine the potency and binding affinity of this compound as a PPARβ/δ antagonist, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust and widely used method. This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from the PPARβ/δ ligand-binding domain (LBD).
Principle of the TR-FRET Assay
The assay utilizes a GST-tagged PPARβ/δ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPARβ/δ agonist (acceptor fluorophore). When the fluorescent agonist binds to the PPARβ/δ LBD, the terbium-labeled antibody brought into proximity allows for FRET to occur upon excitation of the terbium. The presence of an unlabeled competitor, such as this compound, will displace the fluorescent agonist, leading to a decrease in the FRET signal.
Experimental Workflow
Figure 2. Experimental workflow for the TR-FRET competitive binding assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.1 mg/mL BSA.
-
GST-PPARβ/δ LBD: Dilute the recombinant GST-tagged PPARβ/δ ligand-binding domain to the desired final concentration (e.g., 5-10 nM) in the assay buffer.
-
Terbium-labeled anti-GST Antibody: Dilute the antibody to its optimal final concentration (e.g., 2-5 nM) in the assay buffer.
-
Fluorescent Agonist: Prepare a working solution of a known fluorescently labeled PPARβ/δ agonist (e.g., Fluormone Pan-PPAR Green) at a concentration close to its Kd for the receptor (e.g., 20-50 nM).
-
This compound (Test Compound): Prepare a serial dilution of this compound in DMSO, and then further dilute in the assay buffer to achieve the final desired concentrations for the competition curve. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid interference.
2. Assay Procedure:
-
Add a fixed volume of the serially diluted this compound or vehicle control (DMSO) to the wells of a low-volume, black 384-well plate.
-
Add the GST-PPARβ/δ LBD and the terbium-labeled anti-GST antibody to the wells. This can be done as a pre-mixed solution.
-
Initiate the binding reaction by adding the fluorescent agonist to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1 to 4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
3. Data Acquisition:
-
Measure the fluorescence emission at two wavelengths using a TR-FRET-compatible plate reader:
-
Donor emission (Terbium): ~495 nm
-
Acceptor emission (e.g., Fluorescein): ~520 nm
-
-
The plate reader should be set with an appropriate delay time (e.g., 50-100 µs) after excitation (~340 nm) to minimize background fluorescence.
4. Data Analysis:
-
Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).
-
Plot the TR-FRET ratio as a function of the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a sigmoidal (four-parameter logistic) model to determine the IC50 value of this compound.
Conclusion
While this compound is not a kinase, it plays a critical role as a tool for investigating the PPARβ/δ signaling pathway, which has intricate connections with various kinase networks. The in vitro TR-FRET competitive binding assay described here provides a robust and high-throughput method for quantifying the inhibitory potency of this compound on its target. Understanding the interaction of this compound with PPARβ/δ is essential for researchers in cell biology and drug discovery aiming to elucidate the therapeutic potential of modulating this important nuclear receptor pathway.
References
Methodological & Application
Application Notes and Protocols for PT-S58 in Cell Culture Experiments
To the Researcher: The following application notes and protocols are designed to provide a comprehensive guide for the utilization of PT-S58 in a variety of cell culture-based experiments. Due to the absence of specific public information on a compound designated "this compound" in the current scientific literature, this document provides generalized yet detailed protocols for key assays relevant to the characterization of a novel compound in cell culture. These protocols can be adapted once the specific mechanism of action and cellular targets of this compound are identified.
Introduction
As a novel investigational compound, the precise biological activities of this compound are under active exploration. This document outlines foundational experimental procedures to assess its effects on cell viability, protein expression, and apoptosis. The provided protocols for cytotoxicity assays, Western blotting, and apoptosis analysis serve as a starting point for characterizing the cellular responses to this compound.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation of experimental outcomes. All quantitative data from the described experiments should be summarized in structured tables for straightforward comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Example: | ||||
| MCF-7 | 24 | 0 (Control) | 100 ± 4.2 | |
| 1 | 85.3 ± 5.1 | |||
| 10 | 52.1 ± 3.8 | 9.8 | ||
| 50 | 15.7 ± 2.9 | |||
| 48 | 0 (Control) | 100 ± 3.9 | ||
| 1 | 70.2 ± 6.3 | |||
| 10 | 38.5 ± 4.5 | 7.2 | ||
| 50 | 5.4 ± 1.8 | |||
| Your Data: | ||||
| Cell Line A | ||||
| Cell Line B |
Table 2: Effect of this compound on Protein Expression Levels
| Target Protein | Cell Line | This compound Treatment (µM, 24h) | Fold Change in Expression (vs. Control, Mean ± SD) |
| Example: | |||
| Protein X | MCF-7 | 10 | 0.45 ± 0.08 |
| Protein Y | MCF-7 | 10 | 1.89 ± 0.21 |
| Your Data: | |||
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Treatment (µM, 48h) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Example: | |||
| MCF-7 | 0 (Control) | 3.1 ± 0.9 | 1.5 ± 0.4 |
| 10 | 25.8 ± 3.2 | 8.7 ± 1.1 | |
| Your Data: | |||
Experimental Protocols
General Cell Culture and Maintenance
Successful cell culture experiments begin with healthy, consistently maintained cell lines.
Protocol:
-
Thawing Cells:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.[1][2]
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.[1]
-
Resuspend the cell pellet in fresh, pre-warmed medium and transfer to an appropriate culture flask.[1][2]
-
-
Subculturing (Passaging) Adherent Cells:
-
When cells reach 80-90% confluency, remove the culture medium.[3]
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.[2][4]
-
Neutralize the dissociation reagent with complete culture medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.[1]
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Cytotoxicity Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
MTT/MTS Addition and Incubation:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate.[7]
Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).[10]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.[7][9]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[7][8]
-
Perform electrophoresis to separate proteins by size.[7]
-
Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[7][10]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7][11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[7][9]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7][9]
-
Wash the membrane again with TBST.
-
-
Detection:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]
Protocol:
-
Cell Treatment and Collection:
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
The following diagrams illustrate the general workflows and a hypothetical signaling pathway that could be investigated for this compound.
Caption: General experimental workflow for characterizing this compound in cell culture.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Caption: Logical flow of the Annexin V / PI apoptosis assay.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Cell Culture Protocols [cellbiologics.com]
- 3. youtube.com [youtube.com]
- 4. unco.edu [unco.edu]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. static.igem.org [static.igem.org]
- 11. ptglab.com [ptglab.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Phosphorylated Proteins (p-S58) via Western Blot
Introduction
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The detection and quantification of specific phosphorylation events are essential for understanding these complex biological pathways. Western blotting is a widely used and powerful technique for identifying and quantifying a specific protein within a complex mixture.[2][3] This document provides a detailed protocol for the detection of a protein phosphorylated at a specific serine residue (Ser58), herein referred to as p-ProteinX-S58, using a phospho-specific antibody. The protocol outlines critical steps from sample preparation to data analysis, with a focus on preserving the phosphorylation state of the target protein and ensuring accurate, reproducible results.
Key Principles for Phospho-Protein Detection
Successfully detecting phosphorylated proteins requires special considerations to prevent dephosphorylation by endogenous phosphatases released during cell lysis and to reduce non-specific antibody binding.[1][4] Key strategies include:
-
Inhibition of Phosphatases: The rapid dephosphorylation of proteins can occur within milliseconds of cell lysis.[5] Therefore, it is imperative to include phosphatase inhibitors in the lysis buffer and to keep samples on ice or at 4°C at all times.[4][5][6]
-
Appropriate Blocking Reagents: Non-fat dry milk, a common blocking agent, contains high levels of the phosphoprotein casein.[5][6] This can lead to high background signals when using phospho-specific antibodies. Therefore, blocking buffers containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) are recommended.[4][6]
-
Use of Tris-Based Buffers: Phosphate-Buffered Saline (PBS) should be avoided as the phosphate ions can interfere with the binding of phospho-specific antibodies.[1][7] TBST is the preferred buffer for washing and antibody dilutions.
-
Proper Controls: To validate the specificity of the phospho-antibody, it is crucial to include appropriate controls. This can include treating a sample with a phosphatase, such as Lambda Protein Phosphatase (LambdaPP), to dephosphorylate the target protein; the signal should disappear in the treated sample.[1][8] Additionally, running samples where the phosphorylation event is known to be induced or absent serves as a valuable positive and negative control.[1]
Experimental Protocols
I. Sample Preparation and Lysis
This protocol is designed for cultured cells and can be adapted for tissue samples.
-
Cell Culture and Treatment: Plate and grow cells to the desired confluency. Treat cells with appropriate stimuli (e.g., growth factors, inhibitors) for the desired time to induce or inhibit the phosphorylation of ProteinX at Ser58. Include untreated control cells.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS (without phosphatase inhibitors).
-
Immediately add ice-cold RIPA or NP40 lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.[6] Keep samples on ice at all times to minimize enzymatic activity.[4][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Denaturation:
-
To an aliquot of the protein lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or DTT.[6]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Store the prepared samples at -20°C or proceed immediately to gel electrophoresis.
-
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-40 µg of total protein per well into a polyacrylamide gel of an appropriate percentage to resolve the target protein based on its molecular weight.[2]
-
Include a pre-stained protein ladder in one well to monitor protein migration and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF membranes are recommended for their high protein binding capacity.[10]
-
Pre-wet the PVDF membrane in methanol for 15-30 seconds before assembling the transfer stack.[6]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. Ensure good contact between the gel and the membrane and remove any air bubbles.[10]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[6] Destain with TBST before blocking.
-
III. Immunodetection
-
Blocking:
-
Place the membrane in a container with 5% BSA in TBST.
-
Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Use a substrate with high sensitivity for detecting low-abundance phosphoproteins.[1]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Avoid signal saturation to allow for accurate quantification.[12][13]
-
IV. Stripping and Re-probing for Total Protein (Optional but Recommended)
To normalize the phosphorylated protein signal, it is essential to determine the total amount of the target protein.
-
Stripping: After imaging, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
Re-blocking: Block the stripped membrane again with 5% BSA in TBST for 1 hour at room temperature.
-
Re-probing: Incubate the membrane with a primary antibody that recognizes the total ProteinX (both phosphorylated and unphosphorylated forms) overnight at 4°C.
-
Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Presentation and Analysis
Quantitative analysis of western blots allows for the determination of relative changes in protein phosphorylation.[12]
-
Densitometry: Use image analysis software to measure the band intensity for both the phosphorylated protein (p-ProteinX-S58) and the total protein.
-
Normalization: To correct for variations in protein loading, the intensity of the p-ProteinX-S58 band should be normalized to the intensity of the total ProteinX band for each sample.[2]
-
Data Presentation: The normalized data can be presented in tables and bar graphs to compare the relative levels of phosphorylation across different experimental conditions.
Table 1: Densitometric Analysis of p-ProteinX-S58 Levels
| Treatment | p-ProteinX-S58 Intensity (Arbitrary Units) | Total ProteinX Intensity (Arbitrary Units) | Normalized p-ProteinX-S58 (p-ProteinX / Total ProteinX) | Fold Change (vs. Control) |
| Control | 15,000 | 45,000 | 0.33 | 1.0 |
| Stimulant A (10 min) | 60,000 | 46,000 | 1.30 | 3.9 |
| Stimulant A (30 min) | 45,000 | 44,000 | 1.02 | 3.1 |
| Inhibitor B + Stimulant A | 20,000 | 47,000 | 0.43 | 1.3 |
Visualizations
Caption: Workflow for phospho-specific western blot analysis.
Caption: Hypothetical signaling pathway of ProteinX phosphorylation.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. praxilabs.com [praxilabs.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. licorbio.com [licorbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Dosing and Administration of PT-S58 in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PT-S58 is a novel platinum-based chemotherapeutic agent demonstrating potent anti-tumor activity in preclinical studies. As with other compounds in this class, its primary mechanism of action involves the formation of platinum-DNA adducts, which induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptosis in rapidly dividing cancer cells.[1] These application notes provide a comprehensive guide for the dosing and administration of this compound in various mouse models of cancer, based on established protocols for analogous platinum-based drugs. The following protocols and data are intended to serve as a starting point for researchers to design and execute in vivo efficacy and toxicity studies.
Quantitative Data Summary
The following tables summarize typical dosing ranges and observed efficacy for platinum-based anticancer drugs in mouse models. This data can be used as a reference for establishing initial dose-finding experiments for this compound. It is important to note that optimal dosing will be dependent on the specific tumor model, mouse strain, and experimental endpoint.
Table 1: Single-Agent Dosing of Platinum-Based Drugs in Mouse Models
| Compound | Mouse Model | Dosage Range (mg/kg) | Administration Route | Dosing Frequency | Observed Efficacy (Tumor Growth Inhibition) | Reference |
| Cisplatin | Mammary Tumor | 1 - 5 | Intraperitoneal (i.p.) | Single dose or fractionated doses | Dose-dependent tumor growth inhibition | [2][3] |
| Cisplatin | Human Small Cell Lung Cancer Xenograft | 0.75 - 3.0 | Intraperitoneal (i.p.) | Single dose | 3.0 mg/kg resulted in cessation of exponential growth | [4] |
| Cisplatin | Cervical, Lung, and Ovarian Cancer Xenografts | 2.0 - 2.5 | Not Specified | Every other day for 3-4 treatments | Significant tumor shrinkage in combination therapy | [5] |
| Carboplatin | Human Testicular Nonseminomatous Germ Cell Tumor | 30 - 120 | Not Specified | Single cycle or two cycles | 60 mg/kg (2 cycles) eradicated the tumor | [6][7] |
| Carboplatin | Ovarian Cancer Orthotopic Model | 20 - 50 | Not Specified | Biweekly or every 21 days | Significant improvement in survival rate | [8][9] |
| Oxaliplatin | Colorectal Cancer Xenograft | 2 - 10 | Intraperitoneal (i.p.) | Weekly | 10 mg/kg resulted in significant tumor growth inhibition | [10][11] |
| Oxaliplatin | General Mouse Models | 3 - 30 (cumulative) | Not Specified | Daily | Induces peripheral neuropathy | [12] |
Table 2: Combination Therapy Dosing of Platinum-Based Drugs in Mouse Models
| Compound Combination | Mouse Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Observed Efficacy | Reference |
| Paclitaxel / Carboplatin | Ovarian Cancer Orthotopic | Paclitaxel: 20, Carboplatin: 50 | Not Specified | Every 21 days | Better tumor response compared to delayed or reduced doses | [8] |
| Cisplatin / Gemcitabine / S-1 | Metastatic Pancreatic Cancer | Not Specified | Not Specified | Not Specified | Potential clinical benefit over two-drug regimen | [8] |
| Cisplatin / Docetaxel / Gemcitabine / Capecitabine | Metastatic Pancreatic Cancer | Not Specified | Not Specified | Not Specified | Demonstrated survival benefit | [8] |
Mechanism of Action: DNA Damage and Apoptosis Induction
This compound, like other platinum-based drugs, exerts its cytotoxic effects by forming covalent adducts with DNA, leading to intra-strand and inter-strand cross-links.[13] This distortion of the DNA helix is recognized by the cell's DNA damage response (DDR) machinery.[1][14] Key DDR pathways, including Nucleotide Excision Repair (NER), Base Excision Repair (BER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ), are activated in an attempt to repair the damaged DNA.[14][15] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[16]
Cisplatin, a related compound, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17][18] The intrinsic pathway is often initiated by the p53 tumor suppressor protein, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[17] The extrinsic pathway can be activated through the Fas death receptor, leading to the activation of caspase-8, which can also activate the intrinsic pathway through cleavage of BID to tBID.[17][19]
Experimental Protocols
The following are generalized protocols for the administration of this compound in mouse models. It is critical that all procedures are performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Intraperitoneal (i.p.) Administration in a Xenograft Model
This protocol describes the administration of this compound via intraperitoneal injection, a common route for delivering chemotherapeutics in mouse models.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% dextrose in water, or a formulation containing DMSO and/or Tween 80, depending on this compound solubility)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
Animal balance
-
70% ethanol
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Ensure the solution is sterile and homogenous. If a suspension is used, ensure it is well-mixed before each injection.
-
The final injection volume should typically be between 100-200 µL for a standard adult mouse.
-
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered based on its body weight (in mg/kg).
-
Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse slightly with its head downwards to allow the abdominal organs to shift cranially.
-
-
Intraperitoneal Injection:
-
Swab the injection site in the lower right or left abdominal quadrant with 70% ethanol. Avoid the midline to prevent puncturing the bladder or cecum.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice for any immediate adverse reactions.
-
Continue to monitor animal health, including body weight, tumor volume, and clinical signs of toxicity, throughout the study.
-
Protocol 2: Intravenous (i.v.) Administration via Tail Vein
This protocol outlines the procedure for intravenous administration of this compound, which provides direct entry into the systemic circulation.
Materials:
-
This compound solution (sterile, isotonic, and suitable for intravenous injection)
-
Sterile insulin syringes or 1 mL syringes with 27-30 gauge needles
-
A mouse restrainer
-
A heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation:
-
Prepare the this compound solution as described in Protocol 1, ensuring it is completely dissolved and free of particulates.
-
Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them more visible and accessible. Be careful not to overheat the animal.
-
-
Animal Restraint and Vein Visualization:
-
Place the mouse in a suitable restrainer, allowing the tail to be accessible.
-
Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins. The two lateral tail veins should be visible on either side of the tail.
-
-
Intravenous Injection:
-
Load the syringe with the calculated dose of this compound solution, ensuring there are no air bubbles. The maximum bolus injection volume is typically around 5 ml/kg.
-
With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
If the needle is correctly placed, there should be minimal resistance, and you may see a small flash of blood in the hub of the needle.
-
Slowly and steadily inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and attempt the injection at a more proximal site on the tail or the other vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
Continue with routine health and tumor growth monitoring as per the experimental design.
-
Experimental Workflow for Preclinical Efficacy Studies
The evaluation of a novel compound like this compound in a preclinical setting typically follows a structured workflow to assess its anti-tumor efficacy and tolerability. This workflow often involves a pilot study to determine the maximum tolerated dose (MTD) followed by a larger efficacy study in a relevant tumor model.
Conclusion
The protocols and data presented in these application notes are intended to provide a framework for the preclinical evaluation of this compound in mouse models. As with any experimental procedure, optimization of dosing, administration route, and vehicle may be necessary for specific applications. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 5. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Efficient carboplatin single therapy in a mouse model of human testicular nonseminomatous germ cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 17. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
Application Notes and Protocols: PT-S58 in Combination with Other Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PT-S58 is a potent and specific pure antagonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a ligand-activated transcription factor implicated in the regulation of lipid metabolism, inflammation, and cellular proliferation and differentiation.[1][2][3] The role of PPARβ/δ in cancer is multifaceted and context-dependent, with evidence suggesting its involvement in pathways that support tumor growth, survival, and metastasis.[4] Antagonism of PPARβ/δ signaling, therefore, presents a novel therapeutic strategy in oncology.
These application notes provide a framework for investigating the combination of this compound, as a representative PPARβ/δ antagonist, with other chemotherapy agents. While direct preclinical and clinical data on this compound in combination therapies are limited, this document outlines the scientific rationale, potential synergistic mechanisms, and detailed protocols for preclinical evaluation based on the broader understanding of PPARβ/δ antagonists in cancer biology. Combination strategies involving PPAR antagonists with chemotherapy, radiotherapy, or targeted therapies are proposed to enhance treatment response and overcome resistance.[1]
Mechanism of Action and Rationale for Combination Therapy
This compound is a cell-permeable diarylcarbonamide that acts as a pure competitive specific inhibitor of PPARβ/δ by targeting its ligand-binding site.[2][3] Unlike inverse agonists, this compound does not enhance the interaction of PPARβ/δ with corepressors but rather prevents agonist-induced transcriptional activation.[1]
The rationale for combining this compound with other anticancer agents is based on the following potential mechanisms:
-
Inhibition of Pro-Survival Pathways: PPARβ/δ activation has been shown to promote the survival of breast cancer cells under metabolic stress, a condition often found in the tumor microenvironment and exacerbated by chemotherapy.[4] Antagonism by this compound may therefore sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Modulation of the Tumor Microenvironment: PPAR antagonists can reshape the tumor microenvironment, which may enhance the efficacy of other therapies.[1]
-
Suppression of Oncogenic Transcription: PPARβ/δ antagonists can suppress β-catenin-driven oncogenic transcription, which is involved in cell proliferation and invasion.[1]
-
Potential for Immunomodulation: A patent application suggests the combination of PPARβ/δ inhibitors, including this compound, with immune checkpoint modulators to reduce the number of intratumoral regulatory T cells (Tregs) and inhibit tumor growth.[5]
Preclinical Data Summary for PPARβ/δ Antagonists
Direct quantitative data for this compound in combination with chemotherapy is not yet available in published literature. The following table summarizes findings for the broader class of PPARβ/δ antagonists to provide a basis for experimental design.
| Compound | Cancer Type | Combination Partner | Observed Effect | Reference |
| GSK0660 | General | Suggested with chemotherapy, radiotherapy, or targeted therapies | Proposed to have synergistic effects and overcome resistance (Review) | [1] |
| GSK3787 | Human Cancer Cell Lines | As a single agent | No change in cell proliferation was observed. | [5] |
| PPARβ/δ Antagonists (General) | Breast Cancer | Potential for combination | PPARβ/δ expression is negatively associated with patient survival and promotes metastasis. Antagonists reverse survival benefits in vitro. | [4] |
| PPARβ/δ Inhibitors (including this compound) | General | Suggested with Immune Checkpoint Modulators | Proposed to reduce intratumoral Treg cells and inhibit tumor growth (Patent) | [5] |
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound in combination with other chemotherapy drugs.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent and to quantify synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell line of interest (e.g., breast, colon, lung cancer cell lines)
-
This compound (Tocris, Cayman Chemical, etc.)
-
Chemotherapy agent of interest (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapy agent alone to determine the IC50 of each.
-
Combination: Treat cells with a matrix of concentrations of this compound and the chemotherapy agent at a constant ratio based on their individual IC50 values.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 for each single agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Chemotherapy agent
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Treatment Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Signaling Pathway Visualization
The proposed mechanism of action for this compound involves the antagonism of the PPARβ/δ signaling pathway. In combination with other agents, this could lead to enhanced anti-tumor effects.
References
- 1. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 5. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cellular Effects of the PI3K Inhibitor PT-S58 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of essential cellular functions, including cell survival, proliferation, and metabolism.[1][2] Dysregulation of this pathway is a common occurrence in many human cancers, making it a key target for therapeutic development.[1] PT-S58 is a novel, potent, and selective small molecule inhibitor designed to target the kinase activity of PI3K. By inhibiting PI3K, this compound aims to block downstream signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Flow cytometry is a powerful and indispensable technique for characterizing the effects of therapeutic compounds like this compound at the single-cell level. It allows for the rapid, quantitative analysis of heterogeneous cell populations, providing crucial data on apoptosis and cell cycle distribution.[3] This document provides detailed protocols for using flow cytometry to assess the cellular response to this compound treatment.
Principle of the Assays
Inhibition of the PI3K/Akt pathway by this compound is expected to trigger two primary anti-cancer effects:
-
Induction of Apoptosis: The PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic proteins.[4][5] Blocking this pathway with this compound restores apoptotic signaling. Apoptosis can be quantitatively measured using Annexin V and Propidium Iodide (PI) staining.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[7][8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[7][8]
-
Cell Cycle Arrest: The PI3K/Akt pathway also promotes cell cycle progression.[2] Inhibition by this compound can cause cells to arrest at specific checkpoints, typically G1. Cell cycle distribution is analyzed by staining fixed, permeabilized cells with Propidium Iodide (PI), which binds stoichiometrically to DNA.[9] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Data Presentation: Expected Outcomes
The following tables summarize representative data illustrating the expected dose-dependent effects of this compound on a cancer cell line after 48 hours of treatment.
Table 1: Effect of this compound on Apoptosis Induction
| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
|---|---|---|---|
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| 10 | 85.6 ± 3.5 | 9.8 ± 1.5 | 4.6 ± 1.1 |
| 50 | 62.1 ± 4.2 | 28.4 ± 3.3 | 9.5 ± 2.4 |
| 250 | 35.8 ± 5.1 | 45.3 ± 4.8 | 18.9 ± 3.9 |
Table 2: Effect of this compound on Cell Cycle Distribution
| This compound Conc. (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Vehicle) | 45.3 ± 2.5 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| 10 | 58.9 ± 3.1 | 25.4 ± 2.2 | 15.7 ± 1.8 |
| 50 | 72.4 ± 4.0 | 15.2 ± 2.8 | 12.4 ± 2.1 |
| 250 | 78.1 ± 3.8 | 9.8 ± 1.7 | 12.1 ± 2.5 |
Visualized Pathway and Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: CRISPR Screen to Identify PT-S58 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies is often hampered by the emergence of drug resistance. Identifying the genetic drivers of resistance is crucial for anticipating clinical challenges and developing effective combination therapies. PT-S58 is a novel therapeutic agent with a specific cellular target. To proactively identify mechanisms of resistance to this compound, a genome-wide CRISPR-Cas9 knockout screen can be employed. This powerful technique allows for the systematic interrogation of every gene in the genome to discover which gene losses lead to a resistant phenotype.[1][2]
These application notes provide a detailed protocol for conducting a pooled lentiviral CRISPR-Cas9 screen to identify genes whose knockout confers resistance to this compound.[1][3] The workflow covers cell line preparation, sgRNA library transduction, drug selection, next-generation sequencing, data analysis, and hit validation.
Experimental Workflow Overview
The overall workflow for a pooled CRISPR/Cas9 screen involves transducing a Cas9-expressing cell line with a lentiviral library of single-guide RNAs (sgRNAs), applying drug selection with this compound, and identifying sgRNAs that are enriched in the resistant population through deep sequencing.[4][5]
Caption: Overall workflow for the CRISPR-Cas9 resistance screen.
Detailed Experimental Protocols
Cell Line Preparation and sgRNA Library Transduction
1.1. Cell Line Selection and Cas9 Expression Verification:
-
Select a cancer cell line that is sensitive to this compound.
-
Ensure stable and high-level expression of Cas9 nuclease. This can be achieved by transducing the parental cell line with a lentiviral vector encoding Cas9 and selecting a monoclonal or polyclonal population with robust Cas9 activity.
-
Verify Cas9 activity using a functional assay (e.g., SURVEYOR nuclease assay or T7 endonuclease I assay).
1.2. Lentiviral sgRNA Library Production:
-
Amplify a genome-wide pooled sgRNA library (e.g., TKOv3 library, which contains sgRNAs targeting protein-coding genes).[6]
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
1.3. Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cell line with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive a single sgRNA copy.[7]
-
Maintain a sufficient number of cells to ensure high library representation (e.g., >500 cells per sgRNA in the library).[8]
-
After 48-72 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Culture for 7-10 days until non-transduced control cells are completely killed.[7]
This compound Drug Selection
2.1. Determination of this compound Working Concentration:
-
Perform a dose-response curve for this compound on the parental Cas9-expressing cell line to determine the concentration that inhibits ~90% of cell growth (IC90). This concentration will be used for the screen to provide strong selective pressure.
2.2. Screening:
-
Split the transduced cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with this compound at the predetermined IC90).
-
Continuously culture both arms, passaging the cells as needed while maintaining high library representation (>500 cells/sgRNA).
-
For the treatment arm, allow resistant colonies to emerge and expand, which may take 2-4 weeks.[7]
-
Harvest cell pellets from both arms at the end of the experiment for genomic DNA extraction. A baseline cell pellet should also be collected at the start of the drug treatment.[4]
Sequencing and Data Analysis
3.1. Genomic DNA Extraction and sgRNA Amplification:
-
Extract genomic DNA from the baseline, control, and this compound-treated cell populations.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA. Use primers that anneal to the lentiviral backbone flanking the sgRNA sequence.
3.2. Next-Generation Sequencing (NGS):
-
Perform high-throughput sequencing of the PCR amplicons on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a read depth of at least 200-500 reads per sgRNA to ensure robust statistical analysis.[7]
3.3. Bioinformatic Analysis:
-
The primary goal is to identify sgRNAs that are significantly more abundant in the this compound-treated population compared to the control population.[7]
-
Data Analysis Steps:
-
Demultiplex sequencing data.
-
Align reads to the reference sgRNA library to obtain read counts for each sgRNA.
-
Normalize read counts across samples.
-
Calculate Enrichment: Use algorithms like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to calculate a log-fold change (LFC) and a statistical significance value (p-value or False Discovery Rate - FDR) for each gene by comparing the treatment arm to the control arm.[6][7][9]
-
Rank Genes: Rank genes based on their enrichment scores and statistical significance to identify top candidate resistance genes.
-
Caption: Bioinformatic workflow for analyzing CRISPR screen data.
Data Presentation
Quantitative data from the CRISPR screen should be summarized in a clear, tabular format to facilitate interpretation and comparison.
Table 1: Top 10 Enriched Genes in this compound Resistant Population
| Rank | Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) | Number of Enriched sgRNAs |
| 1 | GENE_A | 5.8 | 1.2e-8 | 2.5e-7 | 4/4 |
| 2 | GENE_B | 5.2 | 3.5e-8 | 5.1e-7 | 3/4 |
| 3 | GENE_C | 4.9 | 8.1e-7 | 9.3e-6 | 4/4 |
| 4 | GENE_D | 4.5 | 1.5e-6 | 1.2e-5 | 3/4 |
| 5 | GENE_E | 4.3 | 2.2e-6 | 1.5e-5 | 2/3 |
| 6 | GENE_F | 4.1 | 5.0e-6 | 2.8e-5 | 3/4 |
| 7 | GENE_G | 3.9 | 8.9e-6 | 4.2e-5 | 4/4 |
| 8 | GENE_H | 3.7 | 1.2e-5 | 5.1e-5 | 2/4 |
| 9 | GENE_I | 3.5 | 2.5e-5 | 8.7e-5 | 3/3 |
| 10 | GENE_J | 3.3 | 4.1e-5 | 1.2e-4 | 2/4 |
Hit Validation
Genes identified as top hits from the primary screen require individual validation to confirm their role in conferring resistance to this compound.[10]
4.1. Individual Gene Knockout:
-
Generate knockouts of individual candidate genes in the parental cell line using 2-3 independent sgRNAs per gene to rule out off-target effects.[4]
-
Confirm protein loss by Western blot or gene disruption by sequencing.[4]
4.2. Drug Sensitivity Assays:
-
Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a range of this compound concentrations.
-
Compare the dose-response curves of the knockout lines to the parental cell line. A rightward shift in the IC50 value for the knockout line confirms its resistance to this compound.
Table 2: Validation of Top Hits by Individual Knockout
| Gene Knockout | sgRNA | IC50 of this compound (nM) | Fold Change in IC50 (vs. Parental) |
| Parental (WT) | - | 50 | 1.0 |
| GENE_A | sgRNA-1 | 450 | 9.0 |
| sgRNA-2 | 485 | 9.7 | |
| GENE_B | sgRNA-1 | 320 | 6.4 |
| sgRNA-2 | 355 | 7.1 | |
| GENE_C | sgRNA-1 | 280 | 5.6 |
| sgRNA-2 | 305 | 6.1 | |
| Non-targeting Control | sgRNA-NTC | 55 | 1.1 |
4.3. Orthogonal Validation:
-
Use an alternative method, such as RNA interference (RNAi), to silence the hit genes and confirm that this also leads to this compound resistance. This provides robust validation by demonstrating the phenotype through an independent mechanism.[8][10]
Potential Signaling Pathways in this compound Resistance
Based on hits from the screen, pathway analysis can reveal the biological networks involved in resistance. For instance, if this compound targets a key kinase in the MAPK pathway, resistance could emerge from the loss of a negative regulator of a parallel survival pathway, like the PI3K-AKT pathway.
Caption: Hypothetical resistance mechanism to this compound.
In this example, this compound inhibits the MAPK pathway. A loss-of-function mutation in a negative regulator of the PI3K-AKT pathway (identified as a CRISPR screen hit) could lead to hyperactivation of AKT, providing a bypass survival signal and conferring resistance.
Conclusion
This document outlines a comprehensive strategy for using a genome-wide CRISPR-Cas9 screen to identify genes that mediate resistance to the novel compound this compound. The provided protocols offer a robust framework for executing the screen, analyzing the data, and validating the identified hits. The insights gained from such a screen are invaluable for understanding the potential mechanisms of clinical resistance and for guiding the development of rational combination therapies to improve patient outcomes.
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. broadinstitute.org [broadinstitute.org]
- 6. CRISPR-Cas9 Genome and Double-Knockout Screening to Identify Novel Therapeutic Targets for Chemoresistance in Triple-Negative Breast Cancer [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 10. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.co.jp]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PT-S58 Cytotoxicity
Welcome to the technical support center for PT-S58. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments with this compound, particularly when the expected cytotoxic effects are not observed.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel investigational compound designed to induce apoptosis in cancer cells by targeting the intrinsic mitochondrial pathway. It is hypothesized to act as a potent and selective inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various malignancies. By inhibiting Bcl-2, this compound is expected to release pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Q2: What are the common initial reasons for not observing the expected cytotoxicity with this compound?
Initial discrepancies between expected and observed cytotoxicity can often be attributed to experimental variables. These can include issues with the compound itself, the cell line being used, or the specifics of the assay protocol. Common factors include suboptimal compound concentration, inappropriate assay duration, cell line resistance, or technical errors in the experimental setup.[1][2]
Q3: Can the choice of cytotoxicity assay influence the results with this compound?
Absolutely. Different cytotoxicity assays measure different cellular endpoints. For instance, an MTT or resazurin-based assay measures metabolic activity, which may not always directly correlate with the induction of apoptosis, especially in the early stages. Assays that directly measure apoptosis, such as caspase activity assays or Annexin V staining, may provide a more accurate reflection of this compound's mechanism of action. It's not uncommon for different cytotoxicity assays to yield conflicting results.[3]
Troubleshooting Guides
Guide 1: Investigating Suboptimal Compound Activity
If this compound is not showing the expected level of cytotoxicity, the first step is to verify the integrity and handling of the compound.
Question: How can I be sure that the this compound compound is active and being used correctly?
-
Answer: Several factors related to the compound itself can lead to a lack of efficacy. These include improper storage, degradation, precipitation in the culture medium, or errors in dilution.
Troubleshooting Steps & Methodologies
1. Verify Compound Integrity and Stock Concentration:
-
Protocol: Confirm the storage conditions of the this compound stock solution (e.g., -20°C or -80°C, protected from light). If possible, verify the concentration of the stock solution using a spectrophotometer or an analytical method like HPLC. Prepare fresh dilutions from the stock for each experiment.
2. Assess Compound Solubility and Stability in Culture Medium:
-
Protocol: Prepare the highest concentration of this compound to be used in the experiment in your complete cell culture medium. Visually inspect for any precipitation under a microscope. Incubate the compound in the medium for the duration of your longest treatment time and re-inspect. If precipitation is observed, consider using a lower concentration or a different solvent system (ensuring the solvent itself is not toxic to the cells).[3]
3. Include a Positive Control:
-
Protocol: In every cytotoxicity experiment, include a well-known cytotoxic agent that has a well-characterized effect on your chosen cell line (e.g., staurosporine or doxorubicin). This will help confirm that the experimental setup and cell line are responsive to cytotoxic stimuli.
Table 1: Recommended Concentrations for Initial this compound Dose-Response Experiments
| Concentration | Purpose | Expected Outcome (in sensitive cell lines) |
| 0.1 nM - 10 nM | Determine the lower limits of efficacy | Minimal to no cytotoxicity |
| 10 nM - 1 µM | Establish the IC50 range | Dose-dependent decrease in cell viability |
| 1 µM - 100 µM | Evaluate maximal cytotoxic effect | Plateau of maximal cytotoxicity |
Logical Workflow for Investigating Compound Activity
Caption: Troubleshooting workflow for suboptimal compound activity.
Guide 2: Addressing Cell Line-Specific Issues
If the compound is deemed active, the next step is to investigate the cellular response.
Question: My cell line is not responding to this compound. What could be the reason?
-
Answer: Cell lines can exhibit intrinsic or acquired resistance to therapeutic compounds.[4] This can be due to a variety of factors, including the expression levels of the drug target (Bcl-2), the presence of drug efflux pumps, or alterations in downstream signaling pathways.[5][6]
Troubleshooting Steps & Methodologies
1. Characterize Bcl-2 Expression:
-
Protocol: Western Blotting for Bcl-2:
-
Lyse untreated cells and quantify total protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Bcl-2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate. Include a positive control cell line known to express high levels of Bcl-2 and a negative control with low expression.
-
2. Assess for Multidrug Resistance:
-
Protocol: Efflux Pump Activity Assay:
-
Co-incubate cells with this compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein).
-
Run a parallel experiment with this compound alone.
-
Measure cytotoxicity after the standard incubation period. A significant increase in cytotoxicity in the presence of the inhibitor suggests the involvement of efflux pumps.
-
3. Evaluate Downstream Apoptotic Pathway Integrity:
-
Protocol: Caspase-3/7 Activity Assay:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
At the desired time point (e.g., 24, 48 hours), add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Incubate according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader. A lack of caspase activation despite other indicators of cell stress may point to a block in the downstream apoptotic cascade.
-
Table 2: Interpreting Experimental Results for Cell Line Resistance
| Observation | Possible Cause | Recommended Next Step |
| Low or absent Bcl-2 expression | Target not present | Test this compound in a cell line with confirmed high Bcl-2 expression. |
| Increased cytotoxicity with efflux inhibitor | Multidrug resistance (MDR) | Investigate the specific efflux pumps involved (e.g., ABCB1, ABCG2).[6] |
| No caspase activation despite MOMP | Defect in downstream apoptotic signaling | Assess for expression and localization of other apoptotic proteins (e.g., Apaf-1, caspases). |
Hypothesized this compound Signaling Pathway and Resistance Mechanisms
Caption: this compound signaling pathway and potential resistance points.
Guide 3: Optimizing Cytotoxicity Assay Parameters
Even with an active compound and a sensitive cell line, the assay parameters must be optimized for reliable results.
Question: I see some effect, but the results are inconsistent or not robust. How can I optimize my assay?
-
Answer: The reliability of in vitro cytotoxicity assays is highly dependent on factors like cell seeding density, treatment duration, and the specific assay chemistry.[1][2] High variability between replicate wells is a common issue that can obscure the true effect of a test compound.[1]
Troubleshooting Steps & Methodologies
1. Optimize Cell Seeding Density:
-
Protocol:
-
In a 96-well plate, seed your cells in triplicate at a range of densities (e.g., from 1,000 to 40,000 cells per well).
-
Incubate for 24, 48, and 72 hours.
-
At each time point, perform your chosen viability assay.
-
Select the seeding density and incubation time that results in cells being in the logarithmic growth phase at the end of the experiment.
-
2. Determine Optimal Treatment Duration:
-
Protocol:
-
Using the optimal seeding density, treat cells with a fixed, mid-range concentration of this compound (e.g., the expected IC50).
-
Measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
-
This will reveal the kinetics of this compound-induced cell death and help you select the most appropriate endpoint for your dose-response experiments.
-
3. Control for Assay-Specific Artifacts:
-
Protocol:
-
For MTT/XTT assays: If this compound is a reducing agent, it can directly reduce the tetrazolium salt, leading to a false-positive signal for viability. Run a control plate with this compound in media without cells to check for this interaction.
-
For fluorescence-based assays: If this compound is fluorescent, it can interfere with the assay signal. Measure the fluorescence of the compound alone in media at the same wavelengths used for the assay.[7]
-
For ATP-based assays: Low signal could be due to low cell numbers or rapid ATP degradation after lysis. Ensure the lysis buffer effectively inactivates ATPases and work quickly.[1]
-
Table 3: Common Cytotoxicity Assay Pitfalls and Solutions
| Issue | Potential Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects.[1] | Use a multichannel pipette, avoid using outer wells of the plate, ensure proper mixing of cell suspension. |
| Low absorbance/fluorescence signal | Cell density is too low, insufficient incubation time.[8] | Optimize cell seeding density and incubation time. |
| High background signal | Media components (e.g., phenol red) interfering with the assay.[7] | Use phenol red-free medium during the assay incubation step. |
| Bell-shaped dose-response curve | Compound precipitation at high concentrations, off-target effects.[3] | Check for solubility, lower the maximum concentration tested. |
Experimental Workflow for Assay Optimization
Caption: Workflow for optimizing cytotoxicity assay parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oaepublish.com [oaepublish.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
"troubleshooting PT-S58 solubility issues in media"
Technical Support Center: PT-S58
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the small molecule inhibitor this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound. For initial use, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1][2] If your experimental system is intolerant to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[2]
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture media?
A2: This is a common issue known as "precipitation upon dilution" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous solution where its solubility is much lower.[2][3] The organic solvent disperses rapidly, leaving the hydrophobic compound to crash out of the solution. Strategies to prevent this include lowering the final concentration, vortexing the media while adding the stock solution dropwise, and ensuring the final solvent concentration remains very low.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: As a general rule, the final concentration of DMSO in your cell culture media should be kept below 0.5% (v/v). For many cell lines, it is critical to keep the concentration at or below 0.1% to avoid off-target effects or cytotoxicity.[1][3] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I use heating or sonication to dissolve my this compound?
A4: Yes, gentle warming in a 37°C water bath or brief sonication can help dissolve this compound in the initial organic solvent.[2] However, it is crucial to ensure the compound is heat-stable. After dissolution, always centrifuge the stock solution at high speed (e.g., 10,000 x g) and use the clear supernatant to avoid introducing micro-precipitates into your experiments.[1]
Troubleshooting Guide
Problem: I observed a cloudy precipitate in my media immediately after adding the this compound stock solution.
-
Possible Cause 1: Final concentration is too high. The desired concentration of this compound may exceed its solubility limit in the aqueous media.
-
Solution: Perform a dose-response experiment starting with a much lower concentration and gradually increasing it. Determine the maximum soluble concentration by visual inspection under a microscope.[2]
-
-
Possible Cause 2: Improper mixing technique. Adding the stock solution too quickly can cause localized high concentrations, leading to precipitation.
-
Solution: Add the stock solution dropwise into the vortexing media. This rapid dispersal helps keep the compound in solution.
-
-
Possible Cause 3: High salt concentration in the buffer. Salts present in cell culture media and buffers can decrease the solubility of hydrophobic compounds.[4]
-
Solution: While you cannot typically change the media composition, you can try preparing an intermediate dilution of your stock in a serum-containing medium or a protein solution (like BSA) before the final dilution into the full media, as proteins can sometimes help stabilize small molecules.[2]
-
Problem: My cells show signs of toxicity even at low concentrations of this compound.
-
Possible Cause: Solvent toxicity. The final concentration of your organic solvent (e.g., DMSO) may be too high for your specific cell line.
-
Solution: Lower the final DMSO concentration by preparing a lower-concentration stock solution, which will require adding a larger volume to your media. Ensure you do not exceed a final DMSO concentration of 0.1%. Always run a vehicle-only control to confirm that the solvent is not the source of toxicity.[3]
-
Data & Protocols
Solubility Data
This table summarizes the solubility of this compound in common laboratory solvents. This data should be used as a starting point for preparing stock solutions.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended primary solvent for stock solutions.[1][2] |
| Ethanol (100%) | ~10 mg/mL | Alternative solvent; may be better tolerated by some systems. |
| Dimethylformamide (DMF) | > 30 mg/mL | Another alternative to DMSO.[4] |
| PBS (pH 7.4) | < 1 µg/mL | Practically insoluble in aqueous buffers.[2] |
| Cell Culture Media + 10% FBS | < 5 µg/mL | Low solubility; serum may slightly improve stability.[2] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing a 10 mM stock solution in DMSO and diluting it to a final working concentration in cell culture media.
-
Prepare 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder (Molecular Weight: 485.5 g/mol ). For 1 mL of a 10 mM stock, use 4.85 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex vigorously for 1-2 minutes. If dissolution is slow, sonicate in a water bath for 5-10 minutes.[2]
-
Once dissolved, centrifuge the tube at 10,000 x g for 5 minutes to pellet any undissolved microparticles.[1]
-
Carefully transfer the clear supernatant to a new, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Final Working Dilution (Example: 10 µM):
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Warm your cell culture media to 37°C.
-
To make a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution.
-
Place the tube/flask of media on a vortexer at a medium speed.
-
While the media is mixing, add the required volume of the 10 mM stock solution (e.g., 10 µL into 10 mL of media). Add the stock dropwise directly into the media, not onto the side of the tube.
-
Continue vortexing for another 10-15 seconds to ensure complete mixing.
-
Immediately apply the media containing this compound to your cells. Do not store diluted solutions in aqueous media.
-
Visualizations
Troubleshooting Workflow
Caption: Workflow for troubleshooting this compound precipitation in media.
Dilution Logic
References
"how to prevent PT-S58 degradation in solution"
Technical Support Center: PT-S58
This guide provides researchers, scientists, and drug development professionals with essential information for handling the peptide therapeutic this compound to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
For initial reconstitution of lyophilized this compound, use a minimal amount of sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., 10 mM Acetate Buffer, pH 5.0). For subsequent dilutions into working solutions, use a pre-chilled, validated buffer system suitable for your specific assay, preferably within the optimal pH range of 4.5-6.0. Avoid using aggressive organic solvents unless specified for a particular protocol, as they can disrupt peptide structure.
Q2: What is the optimal pH for storing this compound solutions?
This compound is most stable in a slightly acidic environment (pH 4.5-6.0). Alkaline conditions (pH > 7) can significantly accelerate degradation pathways such as deamidation and β-elimination, especially if the peptide contains susceptible amino acid residues like asparagine (Asn) or serine (Ser).[1][2][3] Always use a well-buffered solution to maintain the optimal pH.
Q3: How should I store this compound stock solutions?
Store lyophilized this compound at -20°C or -80°C for long-term stability. Once reconstituted, prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. These aliquots should be flash-frozen using liquid nitrogen or a dry ice/ethanol bath and stored at -80°C. For short-term storage (1-2 days), refrigerated temperatures (2-8°C) are acceptable, provided the solution is sterile and within the optimal pH range.
Q4: Is this compound sensitive to light or oxidation?
Yes, this compound contains amino acid residues susceptible to oxidation, such as methionine (Met), cysteine (Cys), and tryptophan (Trp).[2][3] Exposure to light, oxygen, and trace metal ions can catalyze oxidative degradation. To mitigate this, always store solutions in amber or opaque vials, degas buffers where possible, and consider adding a chelating agent like EDTA (0.1 mM) to your buffer system to sequester metal ions.[1]
Q5: How can I prevent aggregation of this compound in solution?
Peptide aggregation is a common issue influenced by concentration, pH, temperature, and ionic strength.[1][4][5] To prevent aggregation:
-
Work with concentrations at or below the recommended level.
-
Store and handle the solution at low temperatures (e.g., on ice).
-
Ensure the pH is within the optimal stability range.
-
Consider including excipients such as non-ionic surfactants (e.g., Polysorbate 20 at 0.01%) or stabilizers like arginine in your formulation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of biological activity in working solution. | Chemical Degradation: The peptide may be undergoing hydrolysis, deamidation, or oxidation. This is accelerated by non-optimal pH, high temperatures, or oxygen exposure.[2][3] | Prepare fresh working solutions daily from a properly stored, frozen aliquot. Ensure your buffer pH is between 4.5 and 6.0. Keep solutions on ice during experiments. |
| Precipitate observed after thawing a stock solution aliquot. | Aggregation or Poor Solubility: Repeated freeze-thaw cycles can promote aggregation. The peptide may also be less soluble at higher concentrations or in a specific buffer.[1][5] | Always aliquot stock solutions to be single-use. If precipitation persists, briefly vortex and sonicate the vial. If it doesn't redissolve, it may indicate irreversible aggregation, and the aliquot should be discarded. |
| Inconsistent results between experimental days. | Variable Solution Stability: Inconsistent handling (e.g., leaving solutions at room temperature for varying lengths of time) can lead to different levels of degradation, affecting results. | Adhere strictly to a standardized protocol for solution preparation and handling. Use a workflow diagram to ensure consistency. Minimize the time working solutions spend at room temperature. |
| Appearance of new peaks in HPLC analysis. | Formation of Degradation Products: New peaks often correspond to oxidized, deamidated, or aggregated forms of the peptide. | Compare the chromatogram to a freshly prepared standard. Review your storage and handling procedures, focusing on pH control, temperature, and light/oxygen exposure. |
Quantitative Stability Data
The following tables present representative stability data for this compound under different conditions, as determined by RP-HPLC analysis measuring the percentage of intact peptide remaining.
Table 1: Effect of pH on this compound Stability (Data based on incubation in various buffers at 25°C for 24 hours)
| pH | Buffer System | % Intact this compound Remaining |
| 3.0 | Glycine-HCl | 92% |
| 5.0 | Acetate | 99% |
| 7.4 | Phosphate | 85% |
| 9.0 | Borate | 68% |
Table 2: Effect of Temperature on this compound Stability (Data based on incubation in Acetate Buffer, pH 5.0)
| Temperature | Incubation Time | % Intact this compound Remaining |
| 4°C | 7 days | 98% |
| 25°C (Room Temp) | 7 days | 75% |
| 37°C | 7 days | 55% |
Visual Diagrams and Workflows
Key Degradation Factors
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reducing PT-S58 Toxicity in Animal Studies
Disclaimer: The following information is for research and informational purposes only. "PT-S58" is used as a placeholder for a hypothetical compound. All experimental procedures should be conducted in accordance with institutional and national regulatory guidelines.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to identify, manage, and mitigate the toxicity of the investigational compound this compound in animal models. The troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical toxicology studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the first steps if unexpected toxicity is observed with this compound? | Immediately pause the study and conduct a thorough review of all experimental parameters. This includes verifying the dose formulation, administration route, and animal health status.[1] It is crucial to perform a preliminary necropsy on affected animals to identify potential target organs of toxicity. |
| 2. How can we determine the Maximum Tolerated Dose (MTD) for this compound? | The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. It is determined through a dose-range finding study in a small group of animals. Key parameters to monitor include clinical signs, body weight changes, and food/water consumption.[1] |
| 3. Our in vitro assays showed low cytotoxicity for this compound, but we are seeing significant in vivo toxicity. Why is there a discrepancy? | Discrepancies between in vitro and in vivo toxicity are common. In vitro models cannot fully replicate the complex physiological environment of a living organism. Factors such as drug metabolism by the liver into toxic byproducts, accumulation in sensitive tissues, and the host's immune response can all contribute to in vivo toxicity not predicted by cell-based assays.[2] |
| 4. What are the common signs of toxicity to monitor in animal models? | Common signs include, but are not limited to, changes in body weight, altered food and water intake, changes in physical appearance (e.g., ruffled fur, hunched posture), behavioral changes (e.g., lethargy, hyperactivity), and any signs of pain or distress.[1] |
| 5. What is the importance of a recovery group in a toxicity study? | A recovery group consists of animals treated with the test compound and then monitored for a period after dosing has stopped. This helps determine if the observed toxic effects are reversible, which is a critical factor in assessing the safety profile of a compound.[1][3] |
Troubleshooting Guides
Issue 1: Signs of Hepatotoxicity (Liver Damage) with this compound
-
Symptoms: Elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[4][5] Histopathological evidence of liver damage such as necrosis, fatty changes, or inflammation.[4]
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Metabolic Bioactivation | This compound may be converted into a reactive metabolite by liver enzymes (e.g., CYPs).[6] Action: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify potential toxic metabolites.[6][7] |
| Dose-Dependent Toxicity | The administered dose exceeds the liver's capacity for detoxification. Action: Perform a dose-response study to identify a lower, non-toxic dose. Consider alternative dosing schedules (e.g., less frequent administration). |
| Vehicle-Induced Toxicity | The vehicle used to dissolve or suspend this compound may be causing liver damage. Action: Run a vehicle-only control group to assess the vehicle's baseline toxicity. Test alternative, less toxic vehicle formulations. |
| Mitochondrial Injury | This compound might be impairing mitochondrial function, a common mechanism of drug-induced liver injury. Action: Assess mitochondrial function in isolated liver mitochondria or hepatocytes treated with this compound. |
Issue 2: Signs of Nephrotoxicity (Kidney Damage) with this compound
-
Symptoms: Increased serum creatinine and blood urea nitrogen (BUN) levels.[8][9] Abnormal urinalysis, such as the presence of protein (proteinuria) or biomarkers like Kidney Injury Molecule-1 (Kim-1).[10] Histopathological changes in the kidneys, such as tubular necrosis.[8]
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Renal Accumulation | The compound or its metabolites may be accumulating in the renal tubules. Action: Modify the formulation to alter the pharmacokinetic profile and potentially reduce kidney accumulation.[2] |
| Dehydration | Dehydration can worsen drug-induced kidney damage.[2] Action: Ensure animals are adequately hydrated throughout the study. Monitor water intake and consider providing supplemental hydration if necessary.[2] |
| Direct Tubular Toxicity | This compound may be directly toxic to the cells of the kidney tubules. Action: Reduce the dose of this compound. Evaluate co-administration with a nephroprotective agent, though this requires separate validation.[2] |
| Inflammatory Response | The compound may be inducing an inflammatory response in the kidneys. Action: Analyze kidney tissue for inflammatory markers and cellular infiltrates. |
Data Presentation: Hypothetical Toxicity Data for this compound
Table 1: Key Serum Biomarkers Following 14-Day this compound Administration in Rats
| Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Vehicle Control | 0 | 45 ± 5 | 110 ± 12 | 20 ± 3 | 0.6 ± 0.1 |
| This compound Low Dose | 10 | 52 ± 7 | 125 ± 15 | 24 ± 4 | 0.7 ± 0.1 |
| This compound Mid Dose | 30 | 150 ± 20 | 350 ± 45 | 55 ± 8 | 1.5 ± 0.3 |
| This compound High Dose | 100 | 450 ± 60 | 980 ± 110 | 120 ± 15 | 3.2 ± 0.5 |
| Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. |
Table 2: Mitigation Strategy - Effect of Co-administration with N-acetylcysteine (NAC)
| Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) |
| This compound (30 mg/kg) | 30 | 150 ± 20 | 350 ± 45 |
| This compound + NAC | 30 + 150 | 75 ± 10 | 180 ± 25 |
| Data are presented as Mean ± SD. *p < 0.05 compared to this compound only. |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodents
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, oral gavage).
-
Group 2: this compound Low Dose.
-
Group 3: this compound Mid Dose.
-
Group 4: this compound High Dose.
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.
-
Monitoring: Record body weight and clinical signs of toxicity daily.
-
Sample Collection: At day 15 (24 hours after the last dose), collect blood via cardiac puncture under anesthesia for serum biochemistry analysis (ALT, AST, ALP, Total Bilirubin).
-
Necropsy: Euthanize animals and perform a gross necropsy. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination (H&E staining).
Protocol 2: Assessment of Nephrotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).[10]
-
Groups (n=8 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound Low Dose.
-
Group 3: this compound Mid Dose.
-
Group 4: Positive Control (e.g., Gentamicin, 100 mg/kg, i.p. for 8 days).[11]
-
-
Administration: Administer this compound or vehicle daily for 14 days.
-
Urine Collection: Place animals in metabolic cages at day 13 to collect 24-hour urine for urinalysis and measurement of biomarkers like Kim-1.[10][12]
-
Sample Collection: At day 15, collect blood for serum biochemistry analysis (BUN, Creatinine).[9]
-
Necropsy: Euthanize animals, collect and weigh kidneys. Fix one kidney in 10% neutral buffered formalin for histopathology to assess for tubular injury.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 10. A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
"interpreting unexpected results with PT-S58"
Welcome to the technical support center for PT-S58, a novel, potent, and highly selective inhibitor of the mTORC1 complex. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation ATP-competitive inhibitor that selectively targets the mTOR kinase domain within the mTORC1 complex (mTOR, Raptor, mLST8). It shows minimal inhibition of the mTORC2 complex at concentrations below 1µM, allowing for precise investigation of mTORC1-specific signaling pathways. Its primary action is to prevent the phosphorylation of downstream mTORC1 substrates, such as S6 Kinase (S6K) and 4E-BP1.
Q2: We're observing incomplete inhibition of downstream signaling (p-S6K) even at high concentrations of this compound. What could be the cause?
A2: This is a common observation and can be attributed to several factors. First, ensure your experimental conditions are optimal for detecting phosphorylated proteins; this includes the use of fresh phosphatase inhibitors during sample preparation. Second, the specific cell line and its basal level of pathway activation can influence the degree of inhibition. Some cell lines may possess mutations that render the pathway less sensitive to mTORC1 inhibition. Finally, consider the timing of your endpoint, as prolonged incubation can sometimes lead to compensatory signaling.
Q3: After treating cells with this compound, we see a paradoxical increase in Akt phosphorylation at Serine 473 (p-Akt S473). Is this an off-target effect?
A3: This is unlikely to be an off-target effect and is a known consequence of mTORC1 inhibition in many cellular contexts. The inhibition of mTORC1/S6K1 disrupts a critical negative feedback loop that normally suppresses insulin receptor substrate 1 (IRS-1) signaling.[1][2][3] By blocking this feedback, this compound can lead to the over-activation of the upstream PI3K/Akt pathway.[2] Since mTORC2 is responsible for phosphorylating Akt at S473 and is not inhibited by this compound, this results in a sustained or increased p-Akt signal.[4] This feedback loop activation is a crucial factor to consider when interpreting your results.
Troubleshooting Guides
Issue 1: Weak or No Signal for Phosphorylated Proteins in Western Blot
If you are unable to detect phosphorylated mTORC1 substrates like p-S6K (Thr389) or p-4E-BP1 (Thr37/46) following this compound treatment, consult the following guide.
Troubleshooting Steps & Recommendations
| Potential Cause | Recommendation | Reference |
|---|---|---|
| Sample Degradation | Always prepare lysates with freshly added protease and phosphatase inhibitor cocktails. Keep samples on ice at all times. | |
| Low Target Abundance | Ensure you load a sufficient amount of total protein (20-50 µg per lane is a good starting point). For very low abundance targets, consider immunoprecipitation to enrich the protein of interest. | [5] |
| Suboptimal Blocking | Avoid using non-fat milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead. | [6] |
| Incorrect Buffer Choice | Do not use Phosphate-Buffered Saline (PBS) in washing or antibody dilution steps, as the phosphate ions can interfere with phospho-specific antibody binding. Use TBST exclusively. | [7][5][6] |
| Antibody Issues | Ensure your primary antibody is validated for the specific application and recognizes the correct phosphorylated epitope. Always include a positive control (e.g., lysate from cells treated with a known activator like insulin) and a negative control. |[5] |
Issue 2: High Variability in IC50 Values Across Different Cell Lines
The potency of this compound can differ significantly between cell lines. This is often linked to the underlying genetic makeup and pathway dependencies of the cells.
Interpreting Variable IC50 Values
| Cell Line | This compound IC50 (nM) | Common Genetic Profile | Interpretation |
|---|---|---|---|
| MCF-7 | 50 | PIK3CA Mutant | High PI3K/Akt pathway activation makes these cells highly dependent on mTORC1 signaling, resulting in high sensitivity to this compound. |
| U-87 MG | 250 | PTEN Null | Loss of PTEN leads to constitutive activation of the PI3K/Akt/mTOR pathway. While sensitive, the robust upstream signaling can require higher concentrations for full inhibition. |
| A549 | >1000 | KRAS Mutant | KRAS-driven cancers often rely more on the MAPK/ERK pathway. While there is crosstalk, the primary dependency is not on mTORC1, leading to relative resistance to this compound as a single agent. |
Experimental Protocols
Key Experiment: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol outlines the steps to assess the efficacy of this compound by measuring the phosphorylation status of the downstream target S6K.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) at a density of 1x10^6 cells per 60mm dish. Allow cells to adhere for 24 hours. Serum-starve the cells for 4 hours before treatment. Treat with a dose-range of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using 150 µL of RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[8]
-
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 30 µg) and add 4x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibody against p-S6K (Thr389) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
For a loading control, strip the membrane and re-probe for total S6K or a housekeeping protein like GAPDH.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound on mTORC1 and the resulting disruption of the negative feedback loop to PI3K/Akt.
Caption: Troubleshooting workflow for diagnosing incomplete inhibition of downstream mTORC1 signaling.
References
- 1. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
"PT-S58 experimental variability and reproducibility"
Welcome to the technical support center for the experimental PPARβ/δ antagonist, PT-S58. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on addressing potential issues related to variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable diaryl-sulfonamide that functions as a pure, competitive, and subtype-specific antagonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1] It directly targets the ligand-binding site of PPARβ/δ, thereby inhibiting the recruitment of coactivators and preventing the transcriptional activation of PPARβ/δ target genes.[2][3] Unlike inverse agonists, this compound does not enhance the interaction of PPARβ/δ with corepressors.[2]
Q2: What is the typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. Based on published studies, concentrations ranging from 1 µM to 30 µM have been used. For example, a concentration of 10 µM was used in studies with human endometrial stromal cells, while concentrations up to 20 µM were used in T24 bladder cancer cells.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should this compound be prepared and stored?
A3: For specific solubility and storage instructions, it is crucial to refer to the manufacturer's product data sheet. Generally, compounds like this compound are dissolved in a suitable solvent such as DMSO to create a stock solution, which is then further diluted in cell culture medium to the desired final concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a subtype-specific antagonist for PPARβ/δ, one study noted that it exhibited a minor inhibition of PPARα at higher concentrations.[6] As with any pharmacological inhibitor, it is advisable to include appropriate controls in your experiments to account for potential off-target effects. This could include using a second, structurally different PPARβ/δ antagonist or employing genetic knockdown/knockout of PPARβ/δ to confirm that the observed effects are on-target.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound treatment. | Cell type specificity: The responsiveness to PPARβ/δ antagonism can be cell-type dependent. For instance, one study found that this compound did not significantly inhibit PPARβ/δ activity in bovine mammary epithelial cells.[6] | 1. Confirm PPARβ/δ expression: Verify the expression of PPARβ/δ in your cell line at both the mRNA and protein levels. 2. Test a different antagonist: Consider using an alternative PPARβ/δ antagonist, such as GSK0660, to see if a similar lack of effect is observed. 3. Consult the literature: Review publications that have used your specific cell line to see if there is any information on its responsiveness to PPARβ/δ modulation. |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your experimental system. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. 2. Increase incubation time: The duration of treatment may be insufficient. Consider extending the incubation time, monitoring for any potential cytotoxicity. | |
| Compound instability: The this compound stock solution or working solution may have degraded. | 1. Prepare fresh solutions: Always use freshly prepared working solutions. 2. Proper storage: Ensure the stock solution is stored correctly according to the manufacturer's instructions, protected from light, and has not undergone multiple freeze-thaw cycles. | |
| High variability between experimental replicates. | Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can lead to inconsistent responses. | 1. Standardize cell culture: Use cells within a consistent passage number range. Ensure uniform cell seeding density across all wells and plates. 2. Serum considerations: Be aware that components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider using serum-free or reduced-serum media if appropriate for your cell line. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in each well. | 1. Calibrate pipettes: Regularly check the calibration of your pipettes. 2. Use appropriate techniques: Use proper pipetting techniques to ensure accuracy and precision, especially when preparing serial dilutions. | |
| Unexpected or contradictory results. | Presence of endogenous PPARβ/δ ligands: The cell culture medium or the cells themselves may contain endogenous activators of PPARβ/δ, which could compete with this compound. | 1. Use charcoal-stripped serum: If using FBS, consider using charcoal-stripped serum to remove endogenous lipids and hormones that could act as PPARβ/δ ligands. 2. Wash cells before treatment: Wash the cells with serum-free medium before adding the treatment medium containing this compound. |
| Complex biological response: The signaling pathway being investigated may have compensatory mechanisms or feedback loops that lead to non-linear or unexpected responses. | 1. Time-course experiment: Perform a time-course experiment to understand the dynamics of the response to this compound treatment. 2. Analyze multiple endpoints: Measure the expression of several known PPARβ/δ target genes to get a more comprehensive picture of the antagonist's effect. |
Experimental Protocols & Data
Summary of this compound Concentrations Used in Cell Culture Studies
| Cell Line | Concentration Range | Incubation Time | Study Focus |
| Human Endometrial Stromal Cells | 1 - 10 µM | 72 hours | Investigating the role of PPARβ/δ in cell differentiation.[4] |
| T24 Bladder Cancer Cells | 5 - 20 µM | 48 - 72 hours | Assessing the effect of PPARβ/δ inhibition on ATRA-induced cell proliferation.[5] |
| Bovine Mammary Epithelial Cells | Not specified, but found to be ineffective | Not specified | Investigating the role of PPARβ/δ in glucose uptake and lactose synthesis.[6] |
General Protocol for a Cell-Based Assay with this compound
This is a generalized protocol and should be optimized for your specific cell line and experimental design.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as:
-
Gene expression analysis: Extract RNA and perform qRT-PCR to measure the expression of known PPARβ/δ target genes (e.g., ANGPTL4, PDK4).
-
Protein analysis: Prepare cell lysates for Western blotting to assess the protein levels of target genes or signaling molecules.
-
Cell viability/proliferation assays: Use assays such as MTT, WST-1, or cell counting to determine the effect of this compound on cell growth.
-
Visualizations
PPARβ/δ Signaling Pathway and the Action of this compound
Caption: Mechanism of this compound as a PPARβ/δ antagonist.
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for using this compound.
References
- 1. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Endometrial Stromal Cell Differentiation is Stimulated by PPARβ/δ Activation: New Targets for Infertility? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peroxisome proliferator-activated receptor β/δ does not regulate glucose uptake and lactose synthesis in bovine mammary epithelial cells cultivated in vitro | Journal of Dairy Research | Cambridge Core [cambridge.org]
Validation & Comparative
Unveiling PT-S58: A Comparative Guide to a Novel PPARβ/δ Antagonist
For researchers, scientists, and drug development professionals, the quest for selective and potent modulators of nuclear receptors is a continuous endeavor. This guide provides a comprehensive comparison of the novel peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonist, PT-S58, with other known antagonists. The information is presented to facilitate objective evaluation and is supported by experimental data from published literature.
This compound has been identified as the first pure antagonist of PPARβ/δ, a ligand-activated transcription factor implicated in a range of physiological processes including lipid metabolism, inflammation, and cell proliferation.[1] Its unique pharmacological profile distinguishes it from other well-characterized PPARβ/δ antagonists such as GSK0660, GSK3787, and the inverse agonist ST247.
Performance Comparison of PPARβ/δ Antagonists
The following tables summarize the quantitative data on the potency and selectivity of this compound and its key alternatives. This data is crucial for researchers to select the most appropriate tool compound for their specific experimental needs.
| Compound | Type | IC50 (nM) | pIC50 | Selectivity Notes | Reference |
| This compound | Pure Antagonist | 98 | - | Prevents corepressor recruitment triggered by inverse agonists. | [1] |
| GSK0660 | Antagonist | 155 | 6.8 | Nearly inactive on PPARα and PPARγ (IC50 > 10 µM). | [2][3][4][5][6] |
| GSK3787 | Irreversible Antagonist | - | 6.6 | No measurable affinity for PPARα or PPARγ (pIC50 < 5). Developed for improved in vivo bioavailability over GSK0660. | [7][8][9][10][11] |
| ST247 | Inverse Agonist | 19.1 (for ANGPTL4 downregulation) | - | Higher affinity to PPARβ/δ than GSK0660 and efficiently induces corepressor interaction. | [1][12] |
Experimental Methodologies
The data presented in this guide is derived from a variety of in vitro assays. Understanding the principles and execution of these experiments is critical for interpreting the results. Below are detailed descriptions of the key experimental protocols.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the affinity of a test compound for a receptor. It measures the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the PPARβ/δ receptor.
Protocol Outline:
-
Preparation of Receptor Source: Membrane homogenates or whole cells expressing the PPARβ/δ receptor are prepared.
-
Incubation: A fixed concentration of a high-affinity radioligand for PPARβ/δ is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters that trap the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[13]
Reporter Gene Assay for Transcriptional Activity
This cell-based assay measures the functional consequence of ligand binding to PPARβ/δ, specifically its ability to modulate the transcription of a reporter gene.
Protocol Outline:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and transiently transfected with two key plasmids:
-
An expression vector for a fusion protein containing the ligand-binding domain (LBD) of PPARβ/δ and a DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4).
-
A reporter plasmid containing a promoter with binding sites for the yeast DBD (Upstream Activation Sequence - UAS) upstream of a reporter gene, typically luciferase.
-
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test antagonist (e.g., this compound) in the presence of a known PPARβ/δ agonist.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferin substrate.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. The results are expressed as a percentage of the agonist-induced activity, and the IC50 value for the antagonist is determined by non-linear regression.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay directly measures the ability of a ligand to promote or inhibit the interaction between the PPARβ/δ LBD and a coactivator peptide.
Protocol Outline:
-
Reagents: The assay utilizes:
-
A purified, tagged (e.g., GST-tagged) PPARβ/δ LBD.
-
A fluorescently labeled (e.g., fluorescein) coactivator peptide containing an LxxLL motif.
-
A lanthanide-labeled antibody (e.g., Terbium-labeled anti-GST antibody) that binds to the tagged LBD.
-
-
Assay Setup: The PPARβ/δ LBD is incubated with the test antagonist at various concentrations in the presence of a PPARβ/δ agonist.
-
Addition of Detection Reagents: The fluorescently labeled coactivator peptide and the lanthanide-labeled antibody are added to the mixture.
-
FRET Measurement: When the coactivator peptide binds to the agonist-activated LBD, the donor lanthanide and the acceptor fluorophore are brought into close proximity, resulting in a FRET signal. This signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength) is calculated. The ability of the antagonist to inhibit the agonist-induced FRET signal is used to determine its IC50 value.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: PPARβ/δ signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a PPARβ/δ antagonist reporter gene assay.
Caption: Principle of the TR-FRET coactivator recruitment assay.
References
- 1. LanthaScreen™ TR-FRET PPAR delta Coactivator Assay Kit, goat 800 x 20 μL assays [thermofisher.com]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
- 7. eubopen.org [eubopen.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. LanthaScreen TR-FRET PPAR delta Coactivator Assay Kit, goat | LabX.com [labx.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Identification and characterization of a selective peroxisome proliferator-activated receptor beta/delta (NR1C2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Preclinical Promise of PT-S58 Analogs: A Comparative Outlook on Colorectal Cancer Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for PT-S58 analogs, a novel class of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) antagonists, against established therapies for colorectal cancer. Due to the preclinical nature of this compound and its analogs, this comparison focuses on their proposed mechanism of action and its relationship to clinically validated pathways targeted by existing drugs.
Currently, no clinical trial data is available for this compound or its direct analogs. Therefore, this guide will draw comparisons with therapies that modulate signaling pathways influenced by PPARβ/δ, namely Epidermal Growth Factor Receptor (EGFR) inhibitors and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, as well as standard-of-care chemotherapy.
Preclinical Profile of this compound Analogs
This compound and its analogs, such as GSK0660, are experimental small molecules that function as antagonists of PPARβ/δ. The role of PPARβ/δ in cancer is complex and appears to be context-dependent, with studies suggesting both tumor-promoting and tumor-suppressing functions. Preclinical research in colorectal cancer models indicates that PPARβ/δ antagonism may offer a novel therapeutic strategy. Notably, the PPARβ/δ antagonist GSK0660 has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) on colon cancer cells, suggesting a potential to enhance anti-tumor immunity and synergize with immune checkpoint inhibitors[1].
The therapeutic potential of targeting PPARβ/δ lies in its influence on key cellular processes implicated in cancer progression, including inflammation, proliferation, and apoptosis. The preclinical rationale for developing this compound analogs is based on the hypothesis that inhibiting PPARβ/δ can disrupt these processes in cancer cells.
Comparative Analysis with Clinically Approved Therapies
To provide a framework for evaluating the potential of this compound analogs, we compare their proposed mechanism of action with three established therapeutic modalities for colorectal cancer: EGFR inhibitors, STAT3 inhibitors, and conventional chemotherapy.
Quantitative Comparison of Clinical Efficacy in Metastatic Colorectal Cancer
The following tables summarize the clinical performance of selected EGFR inhibitors and standard chemotherapy regimens in patients with metastatic colorectal cancer (mCRC). Data for STAT3 inhibitors in late-stage clinical trials for colorectal cancer is less mature, reflecting their earlier stage of development.
Table 1: Efficacy of EGFR Inhibitors in Metastatic Colorectal Cancer
| Therapy | Mechanism of Action | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Cetuximab + FOLFIRI | EGFR Monoclonal Antibody | KRAS wild-type mCRC (first-line) | 8.0 - 9.9 months | 19.7 - 23.5 months | 46.9% - 57% |
| Panitumumab + FOLFIRI | EGFR Monoclonal Antibody | KRAS wild-type mCRC (second-line) | 5.9 months | 14.5 months | 35% |
| Trifluridine/Tipiracil + Bevacizumab | Chemotherapy + VEGF Inhibitor | Refractory mCRC (third-line) | 5.6 months | 10.8 months | Not Reported |
Note: Efficacy data is compiled from various clinical trials and may vary based on study design and patient characteristics.[2][3][4]
Table 2: Efficacy of Standard Chemotherapy Regimens in Metastatic Colorectal Cancer
| Therapy | Mechanism of Action | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | Combination Chemotherapy | mCRC (first-line) | 8.0 - 9.0 months | 19.5 - 20.6 months | 45% - 49% |
| FOLFIRI (5-FU, Leucovorin, Irinotecan) | Combination Chemotherapy | mCRC (first-line) | 8.5 months | 20.1 months | 49% |
| CAPOX (Capecitabine, Oxaliplatin) | Combination Chemotherapy | Stage III Colon Cancer (adjuvant) | 3-year DFS: ~70-75% | Not Reported | Not Applicable |
Note: Efficacy data is compiled from various clinical trials and may vary based on study design and patient characteristics.[5][6][7][8]
Detailed Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for its interpretation. Below are representative experimental protocols for the comparator therapies.
EGFR Inhibitor Clinical Trial Protocol (Representative)
-
Study Design: A multicenter, open-label, randomized Phase III trial.
-
Patient Population: Patients with histologically confirmed metastatic colorectal cancer, KRAS wild-type status, and measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST). Patients may be treatment-naïve or have received prior chemotherapy.
-
Treatment Arms:
-
Arm A: Cetuximab administered intravenously at an initial loading dose of 400 mg/m², followed by a weekly infusion of 250 mg/m², in combination with FOLFIRI (irinotecan 180 mg/m² IV over 90 minutes, leucovorin 400 mg/m² IV over 2 hours, followed by 5-fluorouracil 400 mg/m² IV bolus and then 2400 mg/m² as a 46-hour continuous infusion) every two weeks.
-
Arm B: FOLFIRI administered as described above.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
-
Assessments: Tumor assessments performed via CT or MRI every 8 weeks. Adverse events monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[2][9]
STAT3 Inhibitor Clinical Trial Protocol (Representative - Early Phase)
-
Study Design: A Phase I dose-escalation and cohort expansion study.
-
Patient Population: Patients with advanced or metastatic solid tumors, including colorectal cancer, who have failed standard therapies.
-
Treatment: Oral administration of a STAT3 inhibitor (e.g., Napabucasin) daily in 28-day cycles. Dose escalation proceeds in a 3+3 design.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Secondary Objectives: To evaluate the safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity.
-
Assessments: Safety and tolerability assessed continuously. Pharmacokinetic blood samples collected at specified time points. Tumor response evaluated every 8 weeks using RECIST.[10][11]
Standard Chemotherapy Clinical Trial Protocol (Representative)
-
Study Design: A randomized, controlled, Phase III clinical trial.
-
Patient Population: Patients with locally advanced or metastatic colorectal cancer.
-
Treatment Arms:
-
Arm A (Neoadjuvant): 3 cycles of CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, oxaliplatin 130 mg/m² on day 1, every 3 weeks) or 4 cycles of FOLFOX prior to surgery.
-
Arm B (Standard of Care): Upfront surgery followed by adjuvant chemotherapy based on pathological stage.
-
-
Primary Endpoint: Disease-free survival (DFS).
-
Secondary Endpoints: Overall survival (OS), post-operative complications, and tumor downstaging.
-
Assessments: Tumor staging via CT scan at baseline. Pathological response assessed after surgery. Follow-up includes regular clinical evaluation and imaging.[5]
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed mechanism of this compound analogs in cancer cells.
Caption: Simplified EGFR signaling pathway in cancer.
Caption: Simplified STAT3 signaling pathway in cancer.
Caption: Generalized workflow for a randomized clinical trial.
Conclusion
While this compound analogs are still in the preclinical phase of development, their proposed mechanism of targeting PPARβ/δ presents a novel approach to cancer therapy. The complex role of PPARβ/δ in tumorigenesis necessitates further research to identify the specific cancer types and patient populations that would most benefit from this strategy. By comparing the preclinical rationale of this compound analogs with the established clinical data of EGFR inhibitors, STAT3 inhibitors, and standard chemotherapy, this guide provides a foundational perspective for the ongoing evaluation and potential future development of this new class of anti-cancer agents. Continued investigation into the intricate signaling networks governed by PPARβ/δ will be critical in determining the ultimate clinical utility of this compound and its analogs.
References
- 1. GSK0660 enhances antitumor immunotherapy by reducing PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Clinical Trials on EGFR Inhibitors Such as Cetuximab and Panitumumab as Monotherapy and in Combination for Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Colon cancer chemotherapy trials | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Adjuvant Chemotherapy for Stage III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biomarkers for Predicting PT-S58 Response: A Comparative Guide
Initial searches for the therapeutic agent "PT-S58" have not yielded information on a specific drug or molecule with this designation. The identifier "S58" is associated with Clarithromycin Extended-Release, a macrolide antibiotic, and also appears in unrelated legislative and clinical trial documentation.[1][2][3] It is possible that "this compound" is an internal developmental name, a misnomer, or a compound not yet widely disclosed in public literature.
For a comprehensive comparison of biomarkers for a specific therapeutic, accurate identification of the drug and its mechanism of action is crucial. Without this foundational information, a meaningful guide to predictive biomarkers cannot be constructed.
To proceed with your request, please verify the correct name of the therapeutic agent. Once the correct drug name is provided, this guide will be populated with the following sections:
Overview of [Corrected Drug Name]
This section will provide a concise summary of the drug, including its class, mechanism of action, and approved or investigational indications.
Putative and Validated Biomarkers for Predicting Response
A detailed list of potential and clinically validated biomarkers will be presented. This will include:
-
Genomic Biomarkers: Gene mutations, amplifications, deletions, and single nucleotide polymorphisms (SNPs).
-
Transcriptomic Biomarkers: Gene expression signatures and non-coding RNA profiles.
-
Proteomic Biomarkers: Protein expression levels, post-translational modifications, and circulating proteins.
-
Metabolomic Biomarkers: Small molecule profiles in biological fluids or tissues.
Comparative Data on Biomarker Performance
Quantitative data from preclinical and clinical studies will be summarized in tabular format to allow for easy comparison of the predictive power of different biomarkers.
Table 1: Comparison of Predictive Biomarkers for [Corrected Drug Name] Response
| Biomarker | Type | Method of Detection | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Study Population | Reference |
| Data to be populated | |||||||
| Data to be populated | |||||||
| Data to be populated |
Experimental Protocols for Biomarker Detection
Detailed methodologies for the key experiments cited in this guide will be provided to ensure reproducibility and critical evaluation of the findings. This will include protocols for techniques such as:
-
Next-Generation Sequencing (NGS) for genomic biomarker identification.
-
Quantitative Real-Time PCR (qRT-PCR) for transcriptomic analysis.
-
Immunohistochemistry (IHC) and Enzyme-Linked Immunosorbent Assay (ELISA) for proteomic studies.
-
Mass Spectrometry for metabolomic profiling.
Signaling Pathways and Experimental Workflows
Visual representations of relevant signaling pathways and experimental workflows will be provided using Graphviz.
Awaiting clarification on the therapeutic agent "this compound" to proceed with the generation of this comparative guide.
References
Safety Operating Guide
Proper Disposal of PT-S58: A Procedural Guide
Information regarding the specific chemical identity of "PT-S58" is not publicly available, preventing the provision of definitive disposal procedures. To ensure the safety of laboratory personnel and compliance with environmental regulations, it is crucial to identify the material's specific chemical composition before proceeding with disposal.
Researchers, scientists, and drug development professionals handling "this compound" must consult the original supplier or manufacturer to obtain a Safety Data Sheet (SDS). The SDS is the primary source of information for chemical handling and disposal.
Once the chemical identity is confirmed, the following general steps, in conjunction with the specific guidance in the SDS, should be followed for the proper disposal of chemical waste.
General Chemical Waste Disposal Protocol
This protocol provides a general framework for chemical waste disposal. It is not a substitute for the specific instructions found in a substance's SDS.
-
Identification and Classification:
-
Accurately identify the chemical waste. Do not mix different waste streams unless explicitly permitted by the SDS or your institution's Environmental Health and Safety (EHS) office.
-
Determine the hazard class of the waste (e.g., flammable, corrosive, reactive, toxic). This information is found in the SDS.
-
-
Containerization and Labeling:
-
Use a chemically compatible container for waste collection. The container must be in good condition with a secure lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents. Include the approximate percentages of each component if it is a mixture.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is used to prevent spills.
-
Keep incompatible waste streams segregated.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste.
-
Provide all necessary documentation, including the completed hazardous waste label.
-
Illustrative Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of chemical waste.
Crucial Next Step: To proceed with the safe and compliant disposal of this compound, it is imperative to first obtain the Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS will provide the specific chemical identification and the necessary detailed procedures for its proper disposal. Without this information, any attempt at disposal would be unsafe and non-compliant.
Essential Safety and Handling Protocols for PT-S58
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of PT-S58. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The following procedural guidance is designed to directly address operational questions and establish best practices for laboratory safety and chemical handling.
I. Personal Protective Equipment (PPE)
When handling this compound, "Standard Handling" procedures should be followed. This includes the use of basic personal protective equipment to minimize exposure and ensure safety. The minimum required PPE for working with this compound in a laboratory setting includes:
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from potential splashes or spills.[1][2]
-
Protective Eyewear: Safety glasses with side shields are mandatory to protect the eyes from dust particles or accidental splashes.[2][3] If there is a significant risk of splashing, chemical safety goggles should be worn.
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent direct skin contact with the compound.[1] It is important to inspect gloves for any tears or perforations before use.
II. Key Safety and Handling Data
The following table summarizes essential quantitative data and classifications for this compound.
| Identifier | Information |
| CAS Number | 1356497-92-1 |
| Hazard Classification | Not a hazardous substance or mixture[4] |
| Toxicity | Standard Handling (A) |
| Storage Class | 11 - Combustible Solids[5] |
III. Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment.
1. Preparation and Planning:
- Before beginning any work, review the Safety Data Sheet (SDS) for this compound.
- Ensure that all necessary PPE is available and in good condition.
- Designate a specific and uncluttered workspace for handling the compound.
- Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
2. Handling the Compound:
- Wear the appropriate PPE (lab coat, safety glasses, and gloves) at all times.
- When weighing or transferring the solid compound, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
- Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. In Case of a Spill:
- For a minor spill, alert others in the immediate area.
- Wear appropriate PPE, including gloves and safety glasses.
- If the material is a solid, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.
- If it is a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- Clean the spill area with an appropriate solvent.
4. Experimental Workflow:
Caption: Experimental workflow for handling this compound.
IV. Disposal Plan
As this compound is a non-hazardous, combustible solid, its disposal should follow standard laboratory procedures for such materials.
-
Solid Waste:
-
Uncontaminated this compound solid waste should be collected in a clearly labeled, sealed container.
-
This container should be designated for non-hazardous chemical waste.
-
Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste. Some institutions may allow for disposal in the regular trash, while others may require it to be placed directly into a designated dumpster for landfill.[6] Do not place chemical containers in laboratory trash cans that will be handled by custodial staff.[6]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a sealed, properly labeled waste container.
-
The label should clearly indicate the contents of the container.
-
Consult your institution's hazardous waste program to determine if the solvent used requires special disposal procedures. Non-hazardous aqueous solutions may be permissible for drain disposal with approval, but organic solvents will likely require collection as hazardous waste.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected as chemical waste.
-
After rinsing, the container labels should be defaced, and the container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
-
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 4. afd.calpoly.edu [afd.calpoly.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
